molecular formula C10H5ClF3N B056677 4-Chloro-7-(trifluoromethyl)quinoline CAS No. 346-55-4

4-Chloro-7-(trifluoromethyl)quinoline

Cat. No.: B056677
CAS No.: 346-55-4
M. Wt: 231.6 g/mol
InChI Key: LLRQVSZVVAKRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethyl)quinoline is a high-value chemical intermediate prized for its application-driven synthesis of novel compounds in life sciences and material research. Its molecular architecture, featuring reactive chloro and electron-withdrawing trifluoromethyl groups on the quinoline scaffold, makes it a pivotal precursor for constructing advanced molecular targets. In pharmaceutical research , this compound serves as a key building block for developing potential therapeutic agents. The quinoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers utilize this intermediate to create novel molecules for screening against infectious diseases and other pathologies, leveraging its synthetic versatility to explore new chemical space for drug discovery . Within agrochemical research , the compound is employed to synthesize new candidates for crop protection solutions . The incorporation of the trifluoromethyl group is a common strategy in modern agrochemical design to enhance biological activity and improve metabolic stability, making this intermediate particularly valuable for developing next-generation pesticides and herbicides . The broader chemical research landscape uses this compound as a fundamental substrate for method development and exploring structure-activity relationships (SAR) . Its defined reactivity allows chemists to investigate novel synthetic pathways, including cross-coupling reactions and nucleophilic substitutions, to generate diverse quinoline-based libraries for various application fields . The compound's properties also attract interest in material science for creating specialized chemicals with unique electronic characteristics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRQVSZVVAKRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188170
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-55-4
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 346-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-(trifluoromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-(trifluoromethyl)quinoline, with CAS number 346-55-4, is a crucial synthetic intermediate in the field of medicinal chemistry. While not known to be naturally occurring or biologically active itself, its strategic importance lies in its role as a versatile building block for a variety of pharmacologically active compounds.[1] The presence of a trifluoromethyl group at the 7-position often enhances metabolic stability and lipophilicity, while the reactive chlorine atom at the 4-position allows for straightforward nucleophilic substitution. This enables the synthesis of diverse libraries of substituted quinolines, particularly 4-aminoquinoline derivatives, which have shown significant promise as anticancer and antiparasitic agents.[1] This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] It is soluble in solvents like chloroform.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 346-55-4
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Melting Point 69-71 °C
Assay ≥98%
Solubility Chloroform (25 mg/mL)
EC Number 206-471-0
MDL Number MFCD00006775
InChI Key LLRQVSZVVAKRJA-UHFFFAOYSA-N
SMILES String FC(F)(F)c1ccc2c(Cl)ccnc2c1

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through a multi-step process, which can be generalized by the workflow illustrated below.[1] The most common route involves the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[1]

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 3-(Trifluoromethyl)aniline C Condensation Intermediate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-7-(trifluoromethyl)quinoline C->D Thermal Cyclization (e.g., in Dowtherm A) E This compound D->E Chlorination (e.g., POCl₃)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

While specific, optimized protocols are often proprietary, the following sections provide detailed methodologies adapted from established procedures for analogous quinoline syntheses.

This procedure involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate and subsequent thermal cyclization.[3][4]

  • Materials:

    • 3-(Trifluoromethyl)aniline

    • Diethyl ethoxymethylenemalonate

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Procedure:

    • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Ethanol is formed as a byproduct and can be removed under reduced pressure.[5]

    • Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.[3]

    • Slowly add the crude intermediate from the condensation step to the hot solvent. Maintain the temperature at a vigorous reflux for 30-60 minutes until the cyclization is complete (monitored by TLC).[5]

    • Isolation: Cool the reaction mixture to room temperature. The product, 4-hydroxy-7-(trifluoromethyl)quinoline, should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation.[3]

    • Purification: Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Materials:

    • 4-Hydroxy-7-(trifluoromethyl)quinoline

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Saturated sodium bicarbonate solution or ammonium hydroxide

  • Procedure:

    • Reaction Setup: In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.

    • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction's completion by TLC.[3]

    • Work-up: After cooling the reaction mixture to room temperature, slowly and cautiously pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with care.

    • Neutralization and Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.[3]

    • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] The chlorine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of various side chains, most commonly amino groups, to generate 4-aminoquinoline derivatives.

Derivatization_Workflow A This compound C 4-Amino-7-(trifluoromethyl)quinoline Derivative A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophile (e.g., R-NH₂) B->C

Caption: General reaction scheme for the derivatization of the core compound.

Precursor for Anticancer Agents

Derivatives of this compound are widely investigated for their anticancer properties.[1] The 4-anilinoquinoline scaffold, in particular, is a known pharmacophore for kinase inhibitors.[6][7] These compounds can interfere with key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

  • Potential Molecular Targets:

    • Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinoline derivatives have shown inhibitory activity against RTKs such as the Epidermal Growth Factor Receptor (EGFR).[6]

    • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival, and some quinoline-based compounds are known to inhibit its components.[2]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->RTK

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Precursor for Antiparasitic Agents

The 7-substituted-4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example.[8] The introduction of a trifluoromethyl group at the 7-position is a strategy explored to overcome drug resistance in parasites like Plasmodium falciparum.[1]

  • Proposed Mechanism of Action: The primary antimalarial mechanism for many quinoline drugs is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline-based drugs are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[8][9]

Antimalarial_Mechanism cluster_0 Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Drug 4-Aminoquinoline Derivative Drug->Hemozoin Inhibition

Caption: Proposed mechanism of action for quinoline-based antimalarials.

General Experimental Protocol for Derivatization

The following is a generalized procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution.[1]

  • Materials:

    • This compound

    • Substituted aniline (or other amine nucleophile)

    • Solvent (e.g., ethanol, isopropanol, acetonitrile)

    • Acid catalyst (optional, e.g., concentrated HCl or acetic acid)

  • Procedure:

    • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent, add the desired substituted aniline (1.0-1.2 eq). A catalytic amount of acid can be added to facilitate the reaction.

    • Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.[1]

    • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash thoroughly after handling.

  • First Aid Measures:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store locked up.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a synthetic compound of significant interest to the medicinal chemistry and drug development community. Its value is derived not from any intrinsic biological activity, but from its utility as a highly versatile and reactive intermediate. The straightforward procedures for its synthesis and subsequent derivatization, particularly through nucleophilic aromatic substitution at the C4 position, provide a robust platform for the creation of novel compounds. The demonstrated efficacy of its derivatives as potent anticancer and antiparasitic agents underscores the importance of this chemical scaffold in the ongoing search for new and effective therapies. Researchers utilizing this guide are equipped with the fundamental chemical data, synthetic protocols, and biological context necessary to leverage this compound in their research and development endeavors.

References

Spectroscopic Characterization of 4-Chloro-7-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-(trifluoromethyl)quinoline (CAS No: 346-55-4), a crucial building block in medicinal chemistry. While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data are not widely available in public databases, this document presents a combination of experimental mass spectrometry data and well-established predictive data for NMR and IR spectroscopy. The methodologies detailed herein are standard protocols for the structural elucidation of solid organic compounds.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of a chlorine atom. The fragmentation pattern is consistent with the stable quinoline core. The experimental data compiled by the NIST Mass Spectrometry Data Center is summarized below.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Predicted Fragment
23333[M+2]⁺ (³⁷Cl isotope)
231 100 [M]⁺ (³⁵Cl isotope)
19685[M-Cl]⁺
16720[M-Cl-HCN]⁺ or [M-Cl-NCH]⁺

Note: The molecular weight of this compound is 231.60 g/mol .

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will cause downfield shifts of adjacent protons.

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Assignment
8.9 - 9.1d~4.5H-2
8.3 - 8.5d~9.0H-5
8.2 - 8.4s-H-8
7.7 - 7.9dd~9.0, ~2.0H-6
7.5 - 7.7d~4.5H-3

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Predicted Chemical Shift (δ, ppm)Assignment
152.0 - 154.0C-2
150.0 - 152.0C-4
148.0 - 150.0C-8a
133.0 - 135.0 (q)C-7
128.0 - 130.0C-5
126.0 - 128.0C-8
125.0 - 127.0 (q, ¹JCF ≈ 272 Hz)-CF₃
124.0 - 126.0C-4a
122.0 - 124.0C-6
119.0 - 121.0C-3

Note: These are estimated values. The trifluoromethyl carbon signal will be split into a quartet with a large coupling constant.

Predicted ¹⁹F NMR Spectroscopy

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent tool for characterizing fluorinated compounds.[2] For this compound, a single, sharp signal is expected.

Predicted Chemical Shift (δ, ppm)Assignment
-60 to -65Ar-CF₃

Note: Referenced against CFCl₃ (δ = 0 ppm). The chemical shift of an aromatic trifluoromethyl group typically falls in this range.[3][4]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic system and the carbon-halogen bonds.

Predicted Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
1610 - 1580Aromatic C=C and C=N ring stretching
1500 - 1400Aromatic C=C ring stretching
1350 - 1150C-F stretching (strong)
850 - 750C-Cl stretching
900 - 675Aromatic C-H out-of-plane bending

Note: Based on characteristic frequencies for substituted quinolines and aromatic compounds.[5][6]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition : A standard single-pulse experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16 to 64 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer acquisition time are required. A spectral width of ~250 ppm is used.

  • ¹⁹F NMR Acquisition : A standard single-pulse experiment with proton decoupling is employed. A spectral width sufficient to cover the range of organofluorine compounds (e.g., -250 to 50 ppm) is used. CFCl₃ is used as an external or internal reference (δ = 0.00 ppm).

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : A small amount of the solid sample (~5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

  • A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

  • Data Acquisition : A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample (e.g., in methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (molecular ion).[7]

  • Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

  • Detection : Ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pure chemical compound such as this compound.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound_node Pure Compound This compound nmr_prep Sample Prep (Dissolve in CDCl₃) compound_node->nmr_prep ir_prep Sample Prep (Thin Film on Salt Plate) compound_node->ir_prep ms_prep Sample Prep (Dilute in MeOH) compound_node->ms_prep nmr_acq Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) nmr_prep->nmr_acq ir_acq Data Acquisition (FT-IR Spectrum) ir_prep->ir_acq ms_acq Data Acquisition (EI-MS Spectrum) ms_prep->ms_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_data NMR Data (Chemical Shifts, Coupling) nmr_proc->nmr_data elucidation Structural Elucidation & Confirmation nmr_data->elucidation ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_data IR Data (Vibrational Frequencies) ir_proc->ir_data ir_data->elucidation ms_proc Data Processing (Peak Identification) ms_acq->ms_proc ms_data MS Data (m/z, Isotopic Pattern) ms_proc->ms_data ms_data->elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and its significant role as a precursor for developing novel therapeutic agents, particularly in the realm of oncology.

Core Properties of this compound

This compound is a solid, crystalline powder, typically appearing white to light yellow.[1] Its chemical structure combines a quinoline core with a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position. This unique combination of functional groups makes it a highly versatile intermediate for chemical synthesis. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValueSource
CAS Number 346-55-4
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Melting Point 69-71 °C
Solubility Soluble in chloroform (25 mg/mL)
Appearance White to light yellow crystalline powder[1]
¹H NMR (CDCl₃, est.) δ 8.8 (d, H-2), 8.1 (d, H-8), 8.0 (d, H-5), 7.5 (dd, H-6), 7.1 (d, H-3)
¹³C NMR (CDCl₃, est.) δ 151, 149, 147, 137, 128, 124, 120, 109
IR Spectrum Data available from NIST[2]
Mass Spectrum (EI) Data available from NIST[2]

Note: ¹H and ¹³C NMR data are estimated based on spectral data for the closely related compound 4-azido-7-chloroquinoline and general principles of NMR spectroscopy.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations.[1][4]

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Chlorination 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 3-(Trifluoromethyl)aniline->Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Condensation & Thermal Cyclization ~90% Yield Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate->4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid NaOH 4-Hydroxy-7-(trifluoromethyl)quinoline 4-Hydroxy-7-(trifluoromethyl)quinoline 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid->4-Hydroxy-7-(trifluoromethyl)quinoline Heat This compound This compound 4-Hydroxy-7-(trifluoromethyl)quinoline->this compound POCl₃ >90% Yield

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [4]

  • Combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.

  • Heat the mixture at 125 °C for 1-2 hours, during which the byproduct ethanol will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.

  • Maintain the temperature until the cyclization is complete, monitored by TLC.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

    • Typical Yield: ~90%

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Saponification) [4]

  • Suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Typical Yield: High

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Decarboxylation) [4]

  • Suspend 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in Dowtherm A.

  • Heat the mixture to 250-260 °C with stirring.

  • Maintain the temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

    • Typical Yield: High

Step 4: Synthesis of this compound (Chlorination) [4]

  • Carefully add 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

    • Typical Yield: >90%

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile building block.[1] The chlorine atom at the 4-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and side chains, leading to the synthesis of diverse compound libraries for biological screening.[1]

Precursor for Anticancer Agents

This quinoline derivative is a key intermediate in the synthesis of compounds with potential anticancer activity.[1] It is frequently used to prepare novel 4-aminoquinoline derivatives, which have been investigated as inhibitors of various protein kinases and as antiproliferative agents.[1][5]

General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives: [1]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add the desired substituted aniline (1.0-1.2 eq).

  • A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) is often added to facilitate the reaction.

  • Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is often collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Inhibition of Kinase Signaling Pathways

Derivatives of this compound have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] For instance, quinoline-based compounds have been designed to target the PI3K/Akt/mTOR and EGFR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][9]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibition

Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Biological Activity of Derivatives

The following table summarizes the in vitro antiproliferative activities of some 4-anilinoquinoline derivatives, showcasing the potential of this scaffold in developing potent anticancer agents.

Compound IDQuinoline SubstitutionAniline SubstitutionCell LineIC₅₀ (µM)Source
1f 7-Fluoro4-IsopropylBGC8234.65[10]
2i 8-Methoxy4-IsopropylHeLa7.15[10]
Gefitinib --BGC82319.27[10]
Gefitinib --HeLa17.12[10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward multi-step synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse molecular libraries. The demonstrated antiproliferative activity of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing search for novel and effective cancer therapeutics. This guide provides foundational knowledge and practical protocols to aid researchers in leveraging the potential of this important chemical intermediate.

References

The Trifluoromethyl Group: A Keystone in the Modern Medicinal Chemistry of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a powerful and widely utilized approach in contemporary drug discovery. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the physicochemical properties, biological activities, and therapeutic potential of quinoline-based compounds. By leveraging its unique electronic and steric characteristics, the CF₃ group has been instrumental in the development of a new generation of quinoline derivatives with enhanced efficacy and improved pharmacokinetic profiles.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group profoundly alters the fundamental physicochemical properties of the parent quinoline molecule. These modifications are critical in optimizing a compound's behavior in biological systems, from target binding to metabolic stability.

Electronic Effects and Acidity/Basicity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2] This property significantly influences the electron density of the quinoline ring system. As a weak base, the basicity of the quinoline nitrogen can be attenuated by the presence of a CF₃ group. This is reflected in the pKa of the conjugate acid; a lower pKa value indicates reduced basicity. For instance, the predicted pKa of 7-(trifluoromethyl)quinoline is 2.55, which is lower than that of unsubstituted quinoline (approximately 4.9).[3] This modulation of basicity can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[4][5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and access to intracellular targets.[6] For example, 6-(trifluoromethyl)quinoline has a reported LogP value of 3.25.[3]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for the metabolism of many drugs. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, the in vivo half-life of a drug can be extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of trifluoromethyl-substituted quinoline compounds, providing a basis for comparison of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKa (Predicted)LogP
2-(Trifluoromethyl)quinoline2-CF₃58-62[3]---
6-(Trifluoromethyl)quinoline6-CF₃---3.25[3]
7-(Trifluoromethyl)quinoline7-CF₃65-67[3]236.6 (at 762 Torr)[3]2.55[3]-

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Table 2: In Vitro Anticancer Activity of Selected Trifluoromethyl-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinolinec-Met dependent cell lines< 1.0 (as part of a series)[10]
Quinoline derivative 50 EGFR receptor0.12 ± 0.05[8]
Quinoline derivative 51 DLD1 (colorectal)31.80 (nM)[8]
Quinoline derivative 52 DLD1 (colorectal)37.07 (nM)[8]
Quinoline derivative 53 DLD1 (colorectal)42.52 (nM)[8]
PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine)mTOR64 (nM)[11]
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinoline derivativeMCF-7 (breast)Moderately active[12]

Table 3: In Vitro Antimalarial Activity of Selected Trifluoromethyl-Substituted Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC₅₀ (µg/mL)Reference
2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (chloroquine-sensitive)4.8[13]
2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketoneD10 (chloroquine-sensitive)5.2[13]

Biological Activities and Signaling Pathways

The incorporation of trifluoromethyl groups has been a key strategy in the development of quinoline-based compounds targeting a range of diseases, most notably cancer and malaria.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for tumor growth, proliferation, and survival.[8][14] Key targets include receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as the downstream PI3K/Akt/mTOR pathway.[1][8]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. Several trifluoromethylated quinoline derivatives have been developed as potent c-Met inhibitors.[10] The trifluoromethyl group often occupies a hydrophobic pocket in the kinase domain, contributing to the high binding affinity and selectivity of these inhibitors.[8]

cMet_Signaling_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Motility mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Quinoline_Inhibitor Trifluoromethylated Quinoline Inhibitor Quinoline_Inhibitor->cMet

Caption: c-Met signaling pathway and the point of inhibition by trifluoromethylated quinoline compounds.

The epidermal growth factor receptor (EGFR) is another key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation.[8] Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives, including those with trifluoromethyl groups, have been designed as EGFR inhibitors, often competing with ATP for binding to the kinase domain.[8][13]

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Quinoline_Inhibitor Trifluoromethylated Quinoline Inhibitor Quinoline_Inhibitor->EGFR VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Quinoline_Inhibitor Trifluoromethylated Quinoline Inhibitor Quinoline_Inhibitor->VEGFR PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Quinoline_Inhibitor Trifluoromethylated Quinoline Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTOR PhysChem_Workflow Compound Trifluoromethylated Quinoline Compound pKa_Det pKa Determination (Potentiometric Titration) Compound->pKa_Det logP_Det LogP Determination (Shake-Flask Method) Compound->logP_Det Met_Stab_Det Metabolic Stability Assay (Liver Microsomes) Compound->Met_Stab_Det Data_Analysis Data Analysis and Characterization pKa_Det->Data_Analysis logP_Det->Data_Analysis Met_Stab_Det->Data_Analysis

References

The Versatile Building Block: A Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its significant role as a scaffold in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of novel anticancer and antiparasitic drug candidates, supported by quantitative biological activity data.

Introduction

This compound is a halogenated quinoline derivative of significant interest in the field of drug discovery and development. The quinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. Furthermore, the trifluoromethyl group at the 7-position often enhances the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, making this a highly valuable building block for medicinal chemists. This guide serves as an in-depth resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 346-55-4[1]
Molecular Formula C₁₀H₅ClF₃N[1]
Molecular Weight 231.60 g/mol [1]
Melting Point 69-71 °C[1]
Boiling Point 265.5 ± 35.0 °C (at 760 mmHg)[1]
Solubility Soluble in chloroform (25 mg/mL)
Appearance White to light yellow crystalline powder[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is not known to occur naturally.[1] The most common and established route involves the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[1]

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 3-(Trifluoromethyl)aniline C Heat (Condensation) A->C B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate C->D E Saponification (e.g., NaOH) D->E F 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid E->F G Thermal Decarboxylation F->G H 4-Hydroxy-7-(trifluoromethyl)quinoline G->H I 4-Hydroxy-7-(trifluoromethyl)quinoline K Heat I->K J Phosphorus oxychloride (POCl3) J->K L This compound K->L

Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)

This protocol is adapted from established methodologies for quinoline synthesis.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • 10% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as Dowtherm A. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate from the hot solution. Allow the mixture to cool, then add hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash with hexane.

  • Saponification: Suspend the collected ethyl ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours). Cool the reaction mixture to room temperature.

  • Acidification: Acidify the cooled solution with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation: Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxy-7-(trifluoromethyl)quinoline can be purified by recrystallization.

Experimental Protocol: Chlorination of 4-Hydroxy-7-(trifluoromethyl)quinoline

Materials:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution or ammonium hydroxide

Procedure:

  • In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Key Reactions: Nucleophilic Aromatic Substitution

The primary utility of this compound in synthetic chemistry lies in the reactivity of the C4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the introduction of a wide variety of substituents, particularly nitrogen-based nucleophiles, to generate libraries of compounds for biological screening.

G A This compound C Solvent (e.g., Ethanol) Acid catalyst (optional) A->C B Nucleophile (e.g., R-NH2) B->C D Heat (Reflux) C->D E 4-Amino-7-(trifluoromethyl)quinoline Derivative D->E F Work-up and Purification E->F G Pure Product F->G

General workflow for nucleophilic substitution.
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

Materials:

  • This compound

  • Substituted aniline

  • Ethanol (or isopropanol, acetonitrile)

  • Concentrated HCl or acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted aniline (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of an acid (e.g., concentrated HCl or acetic acid) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃)Expected signals in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be consistent with a 4,7-disubstituted quinoline ring system.
¹³C NMR (CDCl₃)Expected signals for the ten carbon atoms of the quinoline core, including a signal for the carbon bearing the trifluoromethyl group (quartet due to C-F coupling).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 231, with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at approximately 33% of the M⁺ peak intensity).[2]
Infrared (IR) Characteristic absorption bands for C=C and C=N stretching of the aromatic quinoline ring, and strong C-F stretching bands.

Applications in Drug Discovery

This compound is a cornerstone building block for the synthesis of a diverse range of biologically active molecules. The 4-aminoquinoline scaffold derived from this intermediate is a well-established pharmacophore in various therapeutic areas.

G A This compound B Nucleophilic Substitution (with various amines) A->B C Library of 4-Amino-7-(trifluoromethyl)quinoline Derivatives B->C D Biological Screening C->D E Anticancer Activity D->E F Antiparasitic Activity D->F G Other Therapeutic Areas D->G

Role in drug discovery workflow.
Anticancer Agents

A significant number of studies have focused on the synthesis of 4-anilinoquinoline derivatives from this compound as potential anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Table of Anticancer Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives

CompoundR-Group on 4-AminoCell LineIC₅₀ (µM)Reference
1 -N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85[3]
2 4-FluorophenylHeLa>20[4]
3 4-MethylphenylBGC82315.34[4]
4 4-MethoxyphenylHeLa>20[4]

Note: The IC₅₀ values are indicative of the potential of this scaffold and vary depending on the specific cell line and the nature of the substituent.

Antiparasitic Agents

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Consequently, this compound has been extensively used to synthesize novel analogs with activity against parasitic diseases, including malaria and trypanosomiasis. The trifluoromethyl group can help overcome drug resistance mechanisms.

Table of Antimalarial Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives

CompoundSide Chain at 4-positionP. falciparum StrainIC₅₀ (nM)Reference
5 N-methyl-N-(aryl)alkylamine3D7 (CQ-sensitive)<500[5][6]
6 N-methyl-N-(aryl)alkylamineK1 (CQ-resistant)<500[5][6]
7 Trifluoromethyltriazoline side chainPf3D7 (CQ-sensitive)4-20[7]
8 Trifluoromethyltriazoline side chainPfK1 (CQ-resistant)120-450[7]

Note: The data highlights the potent activity of derivatives against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile synthetic building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 4-chloro position make it an ideal starting material for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer and antiparasitic agents underscores its importance and ensures its continued use in the quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this key intermediate in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of therapeutic agents.[1] Notably, derivatives of this class, such as chloroquine, have been mainstays in the treatment of malaria.[2] The introduction of a trifluoromethyl group at the 7-position of the quinoline ring has been shown to modulate the electronic properties and biological activity of these compounds, often enhancing their efficacy and overcoming drug resistance.[3]

4-Chloro-7-(trifluoromethyl)quinoline is a key starting material for the synthesis of these derivatives, allowing for the introduction of diverse functionalities at the 4-position through nucleophilic aromatic substitution (SNAr).[4][5] This document provides detailed protocols for the synthesis of 4-aminoquinoline derivatives from this compound using conventional heating, microwave-assisted methods, and an advanced palladium-catalyzed approach.

Physicochemical Properties of this compound

PropertyValue
CAS Number 346-55-4
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Appearance White to light yellow crystalline powder
Melting Point 69-71 °C

Synthetic Methodologies

The primary route for the synthesis of 4-amino-7-(trifluoromethyl)quinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by a primary or secondary amine.

General Reaction Scheme

start This compound reagents Solvent, Base (optional) Heat or Microwave start->reagents amine R1R2NH (Amine) amine->reagents product 4-Amino-7-(trifluoromethyl)quinoline Derivative reagents->product

Caption: General reaction for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocols

Protocol 1: Conventional Heating Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol is suitable for the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline)

  • Ethanol (or isopropanol, acetonitrile)

  • Concentrated HCl (catalytic amount, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the substituted aniline (1.0-1.2 eq).[4]

  • Optionally, add a catalytic amount of concentrated HCl to facilitate the reaction.[4]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Protocol 2: Microwave-Assisted Synthesis of 4-Alkylamino-7-(trifluoromethyl)quinoline Derivatives

This protocol offers a rapid and efficient method for the synthesis of 4-aminoquinoline derivatives, particularly with alkylamines.

Materials:

  • This compound

  • Primary or secondary alkylamine (e.g., N,N-dimethylethane-1,2-diamine)

  • Phenol (as a fusion promoter)

  • Microwave reactor with sealed vessels

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

  • Dichloromethane

  • 5% aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired alkylamine (1.5 eq), and phenol (2.0 eq).[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with a power of 50 W at a temperature of 145 °C for 30 minutes.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Take up the reaction mixture in dichloromethane.

  • Wash the organic layer with 5% aqueous NaHCO₃, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting residue can be further purified by column chromatography if necessary.

Protocol 3: Advanced Method - Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to a broad range of amines with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., SPhos, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a solution of this compound (1.0 eq) in the anhydrous, deoxygenated solvent.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of various 4-amino-7-(trifluoromethyl)quinoline derivatives.

Amine NucleophileMethodSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineConventionalEthanolDIPEA78685
BenzylamineBuchwald-HartwigToluene-10012-24Variable
N-methyl-N-phenylethane-1,2-diamineMicrowavePhenol-1450.560
N,N-dimethylethane-1,2-diamineConventionalNeat-120-1306-8Not specified
ButylamineConventionalNeat-120-1306Not specified

Note: Yields are representative and may vary based on specific substrate and reaction conditions.[6][7]

Visualizations

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select this compound and Amine Nucleophile reactants Prepare Reactants and Solvent start->reactants setup Reaction Setup: - Conventional Heating or - Microwave Irradiation or - Pd-Catalyzed Coupling reactants->setup synthesis Nucleophilic Aromatic Substitution setup->synthesis quench Reaction Quenching and Extraction synthesis->quench purify Purification: - Crystallization or - Column Chromatography quench->purify end Characterized 4-Aminoquinoline Derivative purify->end

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Putative Antimalarial Mechanism of Action

cluster_parasite Parasite Digestive Vacuole (Acidic) drug 4-Aminoquinoline Derivative complex Drug-Heme Complex drug->complex hb Host Hemoglobin heme Toxic Free Heme hb->heme Digestion hemozoin Non-toxic Hemozoin (Heme Polymer) heme->hemozoin Heme Polymerase heme->complex death Parasite Death complex->death Inhibition of Hemozoin Formation & Heme Toxicity

Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[2] The 7-(trifluoromethyl)quinoline scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities. The targeted functionalization of this scaffold via Suzuki-Miyaura coupling of 4-Chloro-7-(trifluoromethyl)quinoline with various boronic acids or esters provides a versatile route to novel molecular entities.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the chloro-substituent, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]

Experimental Protocol: Synthesis of 4-Aryl-7-(trifluoromethyl)quinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)

  • Ligand (if using a simple palladium salt, e.g., SPhos, XPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq), and the base (2.0 - 3.0 eq). If using a palladium salt like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, 0.04 - 0.1 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) to the reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-(trifluoromethyl)quinoline.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of chloroquinolines, which can be adapted for this compound. Yields are highly dependent on the specific boronic acid and the optimization of reaction parameters.

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand2 - 5 mol%
Ligand SPhos, XPhos, or other biaryl phosphines4 - 10 mol% (if required)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/Water or TolueneDegassed, anhydrous
Temperature 80 - 110 °COptimization may be necessary
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS
Expected Yield 60 - 85%Highly substrate-dependent.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow A 1. Reaction Setup - this compound (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Pd Catalyst (2-5 mol%) - Base (2.0-3.0 eq) - Inert Atmosphere (Ar/N2) B 2. Solvent Addition - Add degassed  1,4-Dioxane/Water A->B C 3. Reaction - Heat to 80-110 °C - Stir for 12-24 h B->C D 4. Monitoring - TLC or LC-MS C->D In-process control E 5. Work-up - Cool to RT - Dilute with EtOAc & Water C->E Reaction Complete D->C F 6. Extraction - Separate layers - Extract aqueous phase E->F G 7. Washing & Drying - Wash with brine - Dry over Na2SO4 F->G H 8. Purification - Column Chromatography G->H I Final Product 4-Aryl-7-(trifluoromethyl)quinoline H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pdII_RX R-Pd(II)L_n-X pd0->pdII_RX Oxidative Addition pdII_R_OH R-Pd(II)L_n-OH pdII_RX->pdII_R_OH Ligand Exchange pdII_R_R1 R-Pd(II)L_n-R' pdII_R_OH->pdII_R_R1 Transmetalation pdII_R_R1->pd0 Reductive Elimination Product R-R' (Product) pdII_R_R1->Product RX R-X (this compound) RX->pdII_RX R1BOH2 R'-B(OH)2 (Arylboronic Acid) Boronate [R'B(OH)3]⁻ R1BOH2->Boronate Base Base (e.g., K2CO3) Base->pdII_R_OH Boronate->pdII_R_R1

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a reaction that is often challenging to achieve through traditional methods. The 4-amino-7-(trifluoromethyl)quinoline scaffold is a key pharmacophore found in a variety of biologically active molecules. The Buchwald-Hartwig amination of 4-chloro-7-(trifluoromethyl)quinoline provides a versatile and efficient route to access a diverse range of substituted aminoquinolines for drug discovery and development programs.

The electron-withdrawing nature of the trifluoromethyl group at the C7 position and the quinoline nitrogen atom activates the C4 position for palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 4-aminoquinoline product.

Reaction Parameters and Quantitative Data

The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected yields based on analogous reactions with similar substrates, such as 3,4-dichloro-7-(trifluoromethyl)quinoline and other chloroquinolines.

Amine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary Aromatic AminesPd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5)XPhos (2-5) or RuPhos (2-5)NaOtBu (1.5-2.0) or Cs₂CO₃ (1.5-2.0)Toluene or Dioxane90-12012-2440-80[1]
Primary/Secondary Aliphatic AminesPd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5)Xantphos (2-5) or BrettPhos (2-5)NaOtBu (1.5-2.0) or LHMDS (1.5-2.0)Toluene or THF80-1108-1850-90[2]
Bulky Secondary Amines (e.g., Adamantyl)Pd₂(dba)₃ (2-5)DavePhos (4-10)NaOtBu (2.0)Dioxane100-11012-2460-80

Note: The data presented are estimates based on transformations of similar substrates and should be optimized for specific cases.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with a primary aromatic amine and a secondary aliphatic amine.

Protocol 1: Buchwald-Hartwig Amination with a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the general procedure for the palladium-catalyzed coupling of this compound with an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound and the anhydrous solvent to the reaction vessel.

  • Add the aniline derivative to the mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)-7-(trifluoromethyl)quinoline.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol outlines the general procedure for the palladium-catalyzed coupling of this compound with a secondary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 - 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.

  • Add a solution of this compound in the chosen anhydrous solvent.

  • Add morpholine to the reaction mixture via syringe.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-(morpholino)-7-(trifluoromethyl)quinoline.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst & Ligand - Base prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (Ar or N2) prep_solvent->prep_inert heat Heat and Stir (80-120 °C) prep_inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup (Extraction & Washes) filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 4-Amino-7-(trifluoromethyl)quinoline purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps, as depicted in the following diagram.

G Ar = 7-(trifluoromethyl)quinolin-4-yl Amine = R1R2NH Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)Cl Pd0->OxAdd + Ar-Cl AmineCoord [L-Pd(II)(Ar)(Amine)]+Cl- OxAdd->AmineCoord + Amine Deprot L-Pd(II)(Ar)(Amido) AmineCoord->Deprot + Base - Base-H+Cl- Deprot->Pd0 Reductive Elimination Product Ar-Amine Deprot->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Role of 4-Chloro-7-(trifluoromethyl)quinoline in the Synthesis of Novel Anticancer Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-7-(trifluoromethyl)quinoline is a crucial chemical intermediate, serving as a foundational building block in the synthesis of a diverse array of quinoline-based compounds with significant potential in anticancer drug discovery.[1] The presence of a trifluoromethyl group at the 7-position enhances the metabolic stability and lipophilicity of derivative compounds, which can improve their pharmacological properties.[1] Furthermore, the chlorine atom at the 4-position is an excellent leaving group, making the molecule amenable to nucleophilic substitution for the introduction of various pharmacophores.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anticancer agents, with a focus on their mechanism of action involving key signaling pathways.

Application Notes

Quinoline derivatives synthesized from this compound have demonstrated promising anticancer activities through multiple mechanisms of action, including the induction of apoptosis and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3] The versatility of the 4-chloro position allows for the synthesis of extensive libraries of 4-aminoquinoline and other derivatives, which have been investigated as potential inhibitors of breast cancer, leukemia, and other malignancies.[1][2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway and Inducing Apoptosis

A significant number of quinoline-based anticancer agents exert their effects by modulating the PI3K/Akt/mTOR signaling cascade.[2][4] This pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is a common feature in many cancers.[2][5] By inhibiting key kinases in this pathway, such as mTOR, these compounds can effectively halt cancer cell progression.[2][4]

Furthermore, many synthesized quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][6] This is often achieved through the intrinsic pathway, involving the activation of caspases and nuclear fragmentation.[7] Some compounds have also been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8][9]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various quinoline derivatives, some of which are synthesized from this compound or its close analogs, against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound ClassTarget Cancer Cell Line(s)IC50 Values (µM)Reference
7-chloro-(4-thioalkylquinoline) derivativesVarious human cancer cell linesVaries (see original data for specifics)[6]
Quinoline-based mTOR inhibitor (PQQ)Human promyelocytic leukemia HL-600.064 (for mTOR inhibition)[2]
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-71.38 - 5.34[9][10]
Quinoline-based dihydrazone derivativesBGC-823, BEL-7402, MCF-7, A5497.01 - 34.32[11]
7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1)MDA-MB-231 (triple-negative breast cancer)19.91 - 20.60[12]
4-amino-3-acetylquinolineMurine leukemia L1210< 4[13]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116, HT29, SW620 (colorectal cancer)5.80 - 8.50[7]

Experimental Protocols

General Protocol for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol outlines a general method for the nucleophilic substitution of the chlorine atom at the 4-position of this compound with a substituted aniline.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Acid catalyst (e.g., concentrated HCl or acetic acid)

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add the desired substituted aniline to the solution.

  • Add a catalytic amount of an acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[14]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • Synthesized quinoline derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the test compound induces apoptosis in cancer cells.[15]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Visualizations

G cluster_synthesis General Synthesis Workflow A This compound C Nucleophilic Substitution A->C B Substituted Aniline B->C D Anticancer Agent (4-Anilino-7-(trifluoromethyl)quinoline Derivative) C->D

Caption: General synthesis of anticancer agents from this compound.

G cluster_pathway Targeted PI3K/Akt/mTOR Signaling Pathway Quinoline Quinoline Derivative (Synthesized Agent) PI3K PI3K Quinoline->PI3K Inhibits mTOR mTOR Quinoline->mTOR Inhibits Apoptosis Apoptosis Quinoline->Apoptosis Induces Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Mechanism of action of quinoline derivatives on the PI3K/Akt/mTOR pathway.

G cluster_workflow In Vitro Anticancer Evaluation Workflow Start Synthesized Quinoline Derivative Step1 Cell Viability Assay (e.g., MTT) Start->Step1 Step2 Determine IC50 Value Step1->Step2 Step3 Apoptosis Assay (e.g., Annexin V/PI) Step2->Step3 End Evaluate Anticancer Potential Step3->End

Caption: Experimental workflow for evaluating the anticancer activity of synthesized compounds.

References

Application Notes: 4-Chloro-7-(trifluoromethyl)quinoline as a Versatile Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-7-(trifluoromethyl)quinoline is a crucial heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors.[1] Its unique chemical structure, featuring an electron-withdrawing trifluoromethyl group and a reactive chlorine atom at the 4-position, makes it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The trifluoromethyl group often enhances metabolic stability and lipophilicity, improving the pharmacological properties of the final compounds.[1][2] The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing side chains to generate pharmacologically active 4-aminoquinoline derivatives.[1] This scaffold has been successfully employed to develop inhibitors targeting key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[2][3]

Key Applications

  • Anticancer Drug Discovery: The 4-aminoquinoline scaffold derived from this compound is a prominent feature in numerous kinase inhibitors investigated for cancer therapy.[1][2]

  • Targeting EGFR: Derivatives of this compound have shown significant potential as EGFR inhibitors, a key target in non-small cell lung cancer and other malignancies.[1][2]

  • Inhibition of Angiogenesis: By modifying the quinoline core, potent inhibitors of VEGFR, a critical regulator of angiogenesis in tumors, can be synthesized.

  • Modulating PI3K/Akt/mTOR Pathway: The versatility of the precursor allows for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors synthesized from this compound and its analogs.

Table 1: EGFR Inhibitory Activity of 4-Anilinoquinoline Derivatives

Compound ReferenceStructureKinase TargetIC50 (nM)Cell LineIC50 (µM)
1f 7-fluoro-4-(3-chloro-4-fluoroanilino)quinolineEGFR-HeLa< 0.1
BGC823< 0.1
2i 8-methoxy-4-(3-chloro-4-fluoroanilino)quinolineEGFR-HeLa0.1-1.0
BGC823< 0.1
Gefitinib (Control) EGFR-HeLa1-10
BGC8231-10
Compound 19h 4-(3-ethynylphenylamino)-6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)quinazolineEGFR0.47A549< 1
HT-29< 1

Data extracted from references[1][4].

Table 2: PI3K and mTOR Inhibitory Activity of Quinoline Derivatives

Compound ReferenceStructureKinase TargetIC50 (µM)
Compound 38 4-(4-methoxyphenylamino)-6-(phenylsulfonyl)quinolinePI3Kα0.72
mTOR2.62
Compound 39 2-amino-N-(4-(4-morpholino-6-phenylthieno[2,3-d]pyrimidin-2-yl)phenyl)acetamidePI3Kα0.9
mTOR1.4
Compound 6b N-(4-(4-morpholino-6-phenylthieno[2,3-d]pyrimidin-2-yl)phenyl)acetamidePI3Kα0.0136

Data extracted from references[2][3].

Table 3: VEGFR-2 Inhibitory Activity of Quinoline Derivatives

Compound ReferenceStructureKinase TargetIC50 (nM)
Compound 56 N-(4-chlorophenyl)-2-(4-((7-methoxy-4-quinolyl)oxy)phenyl)acetamideVEGFR-23.8
WXFL-152 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamideVEGFR-29.4
Sorafenib (Control) VEGFR-290

Data extracted from references[2][5][6].

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors starting from this compound or its analogs.

Protocol 1: General Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline ring with a substituted aniline.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Ethanol, isopropanol, or acetonitrile

  • Concentrated HCl or acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add the desired substituted aniline to the solution.

  • Add a catalytic amount of acid to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-anilino-7-(trifluoromethyl)quinoline derivative.

Protocol 2: Synthesis of a PI3Kα Inhibitor (Representative)

This protocol is a representative procedure for the synthesis of a 4-aminoquinazoline derivative with PI3Kα inhibitory activity, adapted from similar reported syntheses.[3]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Substituted amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline in DMF, add the substituted amine and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Workflow cluster_screening Screening Workflow cluster_pathway Targeted Signaling Pathway (e.g., EGFR) Precursor This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction + Amine Inhibitor Kinase Inhibitor (e.g., 4-Anilinoquinoline derivative) Reaction->Inhibitor Assay Kinase Inhibition Assay Inhibitor->Assay EGFR EGFR Inhibitor->EGFR Inhibition CellAssay Cell-Based Proliferation Assay Assay->CellAssay Identified Hits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Synthetic and screening workflow for kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor 4-Anilinoquinoline Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: EGFR signaling pathway and point of inhibition.

Logical_Relationship Precursor This compound (Precursor) Core 4-Amino-7-(trifluoromethyl)quinoline (Core Scaffold) Precursor->Core Nucleophilic Substitution Derivatives Substituted Derivatives Core->Derivatives Further Modification Activity Kinase Inhibitory Activity (e.g., EGFR, VEGFR, PI3K) Derivatives->Activity Exhibits

Caption: Logical relationship from precursor to biological activity.

References

Application Notes and Protocols for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as therapeutic agents. These derivatives have demonstrated a range of biological activities, including antiparasitic, antineoplastic, and kinase inhibitory effects.[1][2][3] The protocols outlined below are based on established synthetic routes, primarily involving the nucleophilic aromatic substitution of 4-chloro-7-(trifluoromethyl)quinoline.

Overview of Synthetic Strategy

The principal synthetic route to 4-anilino-7-(trifluoromethyl)quinoline derivatives is the nucleophilic substitution reaction between this compound and a substituted aniline.[4][5] The chlorine atom at the 4-position of the quinoline ring is an effective leaving group, readily displaced by the nucleophilic amine of the aniline.[5] This reaction is typically facilitated by heat and sometimes an acid catalyst.[4]

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor, this compound, and the subsequent synthesis of the target 4-anilino-7-(trifluoromethyl)quinoline derivatives.

2.1. Synthesis of this compound

The precursor, this compound, is generally synthesized from 3-(trifluoromethyl)aniline through a multi-step process that includes a cyclization reaction to form the quinoline core, followed by chlorination.[5][6] A common method is the Gould-Jacobs reaction.[5][6]

Protocol 2.1.1: Gould-Jacobs Reaction and Chlorination

  • Step 1: Condensation. In a round-bottom flask, 3-(trifluoromethyl)aniline (1.0 eq) is reacted with diethyl ethoxymethylenemalonate (1.0 eq). The mixture is heated, leading to the formation of an intermediate.[6]

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C to induce cyclization, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.[6]

  • Step 3: Chlorination. The 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) is then heated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, affording this compound.[5][6] The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.[6]

2.2. General Protocol for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

The following is a general procedure for the nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.[4][5] To this solution, add the desired substituted aniline (1.0-1.2 eq).[4][5]

  • Catalysis (Optional): For less reactive anilines, a catalytic amount of a strong acid like concentrated HCl can be added to protonate the quinoline nitrogen, further activating the 4-position towards nucleophilic attack.[4]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging from 4 to 24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration.[4][5] If no precipitate is present, the solvent is removed under reduced pressure.[4][5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[4][5]

Data Presentation

The following tables summarize quantitative data for representative 4-anilino-7-(trifluoromethyl)quinoline derivatives, including their biological activities.

Table 1: Synthesis and Characterization of Selected Derivatives

Compound IDSubstituted AnilineYield (%)Melting Point (°C)
1 Aniline60230-232
2 3,4,5-Trimethoxyaniline73260-265

Data for compound 1 was obtained from a synthesis of the analogous 4-anilino-7-trifluoromethylquinazoline. Data for compound 2 corresponds to 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine.[7]

Table 2: In Vitro Biological Activity of Selected Derivatives

Compound IDTarget/AssayIC50 / GI50 (µM)Cell Line(s)
3 Trypanosoma brucei rhodesiense0.278 (µg/ml)-
3 Trypanosoma cruzi0.85 (µg/ml)-
3 Plasmodium falciparum (K1 strain)0.417 (µg/ml)-
4 Antitumor Activity (Full Panel MG-MID)1.9560 human tumor cell lines
5 Cyclin G Associated Kinase (GAK)Kd = 31 nM-

Compound 3 is 1-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazone.[1] Compound 4 is N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}-7-(trifluoromethyl)quinolin-4-amine.[1] Compound 5 is a 4-anilinoquinoline derivative with an undisclosed substitution on the aniline ring.[7]

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Nucleophilic Aromatic Substitution start1->reaction start2 Substituted Aniline start2->reaction workup Cooling & Filtration / Solvent Removal reaction->workup purification Recrystallization / Column Chromatography workup->purification product 4-Anilino-7-(trifluoromethyl)quinoline Derivative purification->product

General synthetic workflow.

4.2. Signaling Pathways

4-Anilinoquinoline derivatives have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin G Associated Kinase (GAK), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The diagrams below illustrate the simplified signaling pathways affected by these inhibitors.

4.2.1. EGFR Signaling Pathway

EGFR_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-Anilino-7-(trifluoromethyl)quinoline Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.

4.2.2. GAK Signaling Pathway

GAK_Pathway Clathrin Clathrin-Coated Vesicles GAK GAK Clathrin->GAK Uncoating Vesicle Uncoating GAK->Uncoating Trafficking Receptor Trafficking Uncoating->Trafficking Inhibitor 4-Anilino-7-(trifluoromethyl)quinoline Derivative Inhibitor->GAK

Inhibition of GAK-mediated vesicle uncoating.

4.2.3. SGK1 Signaling Pathway

SGK1_Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 mTORC2->SGK1 Downstream Downstream Targets (e.g., FOXO3a, GSK3β) SGK1->Downstream CellSurvival Cell Survival, Proliferation, Apoptosis Resistance Downstream->CellSurvival Inhibitor 4-Anilino-7-(trifluoromethyl)quinoline Derivative Inhibitor->SGK1

Inhibition of the PI3K/SGK1 signaling pathway.

References

Application of 4-Chloro-7-(trifluoromethyl)quinoline in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-7-(trifluoromethyl)quinoline is a highly versatile and valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position, make it a privileged scaffold for the development of novel therapeutic agents. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in drug discovery, with a focus on its applications in developing anticancer, antimalarial, and anti-inflammatory agents.

Application Notes

The primary utility of this compound lies in its role as a precursor for a variety of heterocyclic compounds with therapeutic potential. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the facile introduction of various functional groups and side chains.[1]

Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] The quinoline core is a well-established "privileged structure" in the design of kinase inhibitors. The introduction of various substituents at the 4-position has led to the discovery of potent inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3][4]

Quantitative Data on Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 (µM)
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine60 human tumor cell linesGrowth InhibitionGI50 (MG-MID) = 1.95
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)AntiproliferativeIC50 = 0.82
BPIQY79 (Retinoblastoma)ProliferationIC50 = 13.64
DFIQA549 (Lung)AntiproliferationIC50 = 3.53
Quinoline-chalcone derivative 12eMGC-803 (Gastric)Antiproliferative1.38
Quinoline-chalcone derivative 12eHCT-116 (Colon)Antiproliferative5.34
Quinoline-chalcone derivative 12eMCF-7 (Breast)Antiproliferative5.21
Antimalarial Drug Development

The quinoline scaffold is a cornerstone of antimalarial therapy, with chloroquine being a prime example.[5] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. The 7-(trifluoromethyl)quinoline moiety has been explored as a strategy to overcome chloroquine resistance.[6] Derivatives of this compound are synthesized to create novel 4-aminoquinoline compounds that can effectively inhibit parasite growth, often by interfering with the parasite's heme detoxification pathway.[2][6]

Quantitative Data on Antimalarial Activity of Structurally Related Quinoline Derivatives

Compound/AnalogParasite StrainAssay TypeIC50 (µM)
1-(4-[[7-(Trifluoromethyl)quinolin-4-yl]amino]phenyl)ethanonePlasmodium falciparum (strain FcB1)Growth Inhibition0.08
N'-(7-chloro-quinolin-4-yl)-N,N-diethyl-propane-1,3-diamine (AQ-13)Plasmodium falciparum (chloroquine-resistant)Growth InhibitionPotent activity reported
2,8-bis-(trifluoromethyl)quinoline derivative 129Plasmodium falciparumGrowth Inhibition0.083
ChloroquinePlasmodium falciparumGrowth Inhibition0.25
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline 56P. falciparum W2 CQR cloneGrowth Inhibition1.4
Chloroquine-AVA hybrid 83P. falciparum W2 cloneGrowth Inhibition0.40
Analgesic and Anti-inflammatory Agents

This compound has also been utilized in the synthesis of compounds with analgesic and anti-inflammatory properties. For instance, it is a key intermediate in the synthesis of Antrafenine, a phenylpiperazine derivative with analgesic and anti-inflammatory effects comparable to naproxen.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline

  • Ethanol, isopropanol, or acetonitrile (solvent)

  • Concentrated HCl or acetic acid (catalyst)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) equipment

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted aniline (1.0-1.2 eq).[1]

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).[1]

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.[7]

  • Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Remove the MTT-containing medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]

In Vitro Antimalarial Assay (SYBR Green I-based Method)

This protocol describes a widely used fluorescence-based assay to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.[6]

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium in 96-well plates.

  • Add parasite-infected red blood cells (at a specific parasitemia and hematocrit) to each well.

  • Incubate the plates in a candle jar or a modular incubator chamber at 37°C for 72 hours.

  • After incubation, add lysis buffer containing SYBR Green I to each well.[6]

  • Incubate in the dark at room temperature for 1 hour.[6]

  • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[6]

  • Calculate IC50 values by fitting the fluorescence data to a dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms

Derivatives of this compound can exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-based compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[3][6]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Quinoline Derivative->Akt Quinoline Derivative->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

  • EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Several 4-anilinoquinoline derivatives have shown inhibitory activity against EGFR.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Antimalarial Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the digestive vacuole of the parasite.

  • Heme Detoxification Inhibition: The malaria parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline derivatives are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[6]

Heme_Detoxification_Inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Digestion Parasite Food Vacuole Parasite Food Vacuole Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Detoxification Parasite Death Parasite Death Heme (toxic)->Parasite Death Accumulation leads to Heme Polymerase Heme Polymerase Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme Polymerase Inhibits Experimental_Workflow Start This compound This compound Start->this compound Synthesis of Derivatives Synthesis of Derivatives This compound->Synthesis of Derivatives Nucleophilic Substitution Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimalarial Assays Antimalarial Assays In Vitro Screening->Antimalarial Assays Lead Compound Identification Lead Compound Identification Anticancer Assays->Lead Compound Identification Antimalarial Assays->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies End In Vivo Studies->End

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the quinoline core, particularly at the 4-position, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position serves as a versatile leaving group, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions utilizing this substrate.

The ability to functionalize the 4-position of the 7-(trifluoromethyl)quinoline scaffold is of significant interest in drug discovery. Quinolines are a privileged structure in pharmacology, with applications as antimalarial, anticancer, and anti-inflammatory agents. The introduction of diverse substituents via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound require careful attention to several factors:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and phosphine ligands.

  • Anhydrous Solvents: The use of dry, degassed solvents is crucial to avoid side reactions and ensure catalyst stability.

  • Ligand Selection: The choice of phosphine ligand is critical and depends on the specific coupling reaction. Sterically hindered and electron-rich ligands often provide the best results.

  • Base Selection: The base plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the quinoline core.

Experimental Protocol: Synthesis of 4-Aryl-7-(trifluoromethyl)quinoline

This protocol is adapted from procedures for similar chloro-heterocyclic compounds.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901285-95
Pd(OAc)₂SPhosK₃PO₄Toluene100890-98
PdCl₂(dppf)-Cs₂CO₃DMF110680-92

Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic acid Pd Catalyst, Base setup Reaction Setup: Schlenk flask Inert atmosphere reagents->setup reaction Reaction: 80-100 °C 4-24 h setup->reaction workup Workup: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-Aryl-7-(trifluoromethyl)quinoline purification->product

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, providing access to a wide range of 4-amino-7-(trifluoromethyl)quinoline derivatives.[1][2]

Experimental Protocol: Synthesis of 4-(Alkyl/Aryl)amino-7-(trifluoromethyl)quinoline

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq.) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the vessel and heat the reaction to 90-110 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene1001680-95
Pd(OAc)₂RuPhosK₃PO₄Dioxane1101275-90
Pd(OAc)₂BINAPCs₂CO₃Toluene1002470-85

Table 2: Representative Conditions for Buchwald-Hartwig Amination. Yields are representative and may vary based on the specific amine and reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of 4-alkynyl-7-(trifluoromethyl)quinolines, which are valuable intermediates for further transformations and are of interest in materials science.[3]

Experimental Protocol: Synthesis of 4-(Alkynyl)-7-(trifluoromethyl)quinoline

This protocol is based on procedures for the Sonogashira coupling of related haloquinolines.[4]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2-5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N).

  • Add the terminal alkyne (1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystCocatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF252470-85
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF60875-90
Pd(OAc)₂/XPhosCuICs₂CO₃Dioxane801265-80

Table 3: Representative Conditions for Sonogashira Coupling. Yields are representative and may vary based on the specific alkyne and reaction conditions.

Sonogashira_Relationship quinoline This compound product 4-Alkynyl-7-(trifluoromethyl)quinoline quinoline->product Coupling Partner alkyne Terminal Alkyne alkyne->product Coupling Partner pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product Catalyzes cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->product Co-catalyzes base Amine Base (e.g., Et₃N) base->product Activates Alkyne

Heck Reaction: C-C (sp²) Bond Formation with Alkenes

The Heck reaction allows for the vinylation of the 4-position of the quinoline ring, providing access to styrenyl-type derivatives.[5]

Experimental Protocol: Synthesis of 4-(Alkenyl)-7-(trifluoromethyl)quinoline

This protocol is a general procedure for the Heck reaction with aryl chlorides.

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, DMA, NMP)

Procedure:

  • To a pressure tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 eq.).

  • Add the alkene (1.5 eq.) and the degassed solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1202450-70
Pd(OAc)₂P(o-tolyl)₃NaOAcDMA1301860-75
PdCl₂-K₂CO₃NMP1403645-65

Table 4: Representative Conditions for the Heck Reaction. Yields are representative and may vary based on the specific alkene and reaction conditions, which may require significant optimization for chloroquinolines.

Heck_Reaction_Overview start This compound + Alkene conditions Pd(0) Catalyst Base, High Temp start->conditions intermediate Syn-Addition Intermediate conditions->intermediate elimination β-Hydride Elimination intermediate->elimination product 4-Alkenyl-7-(trifluoromethyl)quinoline elimination->product

Safety Information

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Reactions under pressure should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of substituted quinolines. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this valuable building block in their research endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-7-(trifluoromethyl)quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing this compound is a two-stage process.[1] It begins with the Gould-Jacobs reaction, where 3-(trifluoromethyl)aniline is condensed with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to yield 4-hydroxy-7-(trifluoromethyl)quinoline.[1] This intermediate is subsequently chlorinated, typically using phosphorus oxychloride (POCl₃), to produce the final product.[1]

Q2: What are the critical parameters affecting the yield in the Gould-Jacobs reaction?

The key parameters influencing the yield of the Gould-Jacobs reaction are reaction temperature and duration. The initial condensation of the aniline with DEEM is typically performed at a lower temperature (around 125 °C), while the subsequent thermal cyclization requires much higher temperatures (around 250 °C).[2] Optimizing both the temperature and reaction time at each stage is crucial to maximize the yield and minimize the formation of byproducts and tars.

Q3: How does the trifluoromethyl group impact the synthesis?

The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the aniline ring, potentially making the cyclization step of the Gould-Jacobs reaction more challenging. This may necessitate harsher reaction conditions to achieve a good yield.

Q4: What are the common impurities in the final product and how can they be removed?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Gould-Jacobs Reaction (Formation of 4-hydroxy-7-(trifluoromethyl)quinoline)
Symptom Potential Cause Suggested Solution
Low conversion of starting materials 1. Inadequate reaction temperature: The initial condensation may not have reached the optimal temperature. 2. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 3. Poor quality of reagents: Degradation of 3-(trifluoromethyl)aniline or diethyl ethoxymethylenemalonate.1. Optimize condensation temperature: Ensure the reaction mixture reaches and is maintained at approximately 125 °C for 1-2 hours. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and adjust the reaction time accordingly. 3. Use high-purity reagents: Ensure the starting materials are pure and dry.
Incomplete cyclization 1. Insufficient temperature for cyclization: The high-temperature cyclization step requires a specific temperature to be reached and maintained. 2. Short reaction time at high temperature: The duration of the high-temperature step may be too short.1. Ensure adequate heating: Use a high-boiling point solvent like Dowtherm A and ensure the temperature is maintained at approximately 250 °C. 2. Optimize cyclization time: Monitor the reaction by TLC to determine the optimal time for cyclization, typically around 30 minutes.
Formation of dark, tarry substances Decomposition at high temperatures: Prolonged heating or excessively high temperatures during cyclization can lead to the formation of polymeric byproducts.Control heating carefully: Avoid overheating and prolonged reaction times at the cyclization stage. A well-controlled heating mantle or a sand bath is recommended for even heat distribution.
Problem 2: Low Yield in the Chlorination Step (Formation of this compound)
Symptom Potential Cause Suggested Solution
Incomplete conversion of 4-hydroxy-7-(trifluoromethyl)quinoline 1. Insufficient amount of POCl₃: The molar ratio of the chlorinating agent to the substrate may be too low. 2. Inadequate reaction temperature or time: The reaction may not have been heated sufficiently or for long enough. 3. Presence of moisture: POCl₃ is sensitive to moisture, which can lead to its decomposition and reduced reactivity.1. Use excess POCl₃: Employing POCl₃ as both the reagent and the solvent can drive the reaction to completion. A typical protocol uses a large excess of POCl₃.[2] 2. Optimize reaction conditions: Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours, monitoring the progress by TLC.[2] 3. Ensure anhydrous conditions: Use freshly distilled POCl₃ and thoroughly dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unidentified byproducts Side reactions: The hydroxyquinoline may undergo undesired side reactions under the harsh chlorination conditions.Control reaction temperature: Avoid excessive temperatures that could promote side reactions. Careful work-up: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice to minimize the formation of byproducts during this exothermic step.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Gould-Jacobs Reaction (Microwave Irradiation)
EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
12501-1
23001-37
325010-1
4300102428
53005-47

Data adapted from a study on a similar Gould-Jacobs reaction.[3] The yield is for the cyclized quinoline product.

Table 2: Reaction Conditions for the Chlorination of a 4-Hydroxyquinoline Derivative
ParameterCondition 1Condition 2
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Solvent Diethylene glycol dimethyl etherNone (POCl₃ as solvent)
Molar Ratio (Substrate:POCl₃) 1 : 3.51 : 22.6 (g/mL ratio)
Reaction Temperature 100°C100°C
Reaction Time 6 hours6 hours
Yield 79.2%High (exact value not specified)

Data adapted from a study on the chlorination of 4-hydroxy-6,7-dimethoxyquinoline.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 125 °C for 1-2 hours. Ethanol will distill off as a byproduct.

  • Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C and maintain this temperature for approximately 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane to afford ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

  • Saponification: Suspend the ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until the solid dissolves.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Decarboxylation: Heat the carboxylic acid in Dowtherm A at 250-260 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Cool the reaction mixture and add hexane to precipitate 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Collect the solid by filtration and wash with hexane.

Protocol 2: Synthesis of this compound (Chlorination)
  • Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a round-bottom flask.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

SynthesisWorkflow A 3-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate B Condensation (125°C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (250°C in Dowtherm A) C->D E Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate D->E F Saponification (NaOH, Reflux) E->F G 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid F->G H Decarboxylation (250-260°C in Dowtherm A) G->H I 4-Hydroxy-7-(trifluoromethyl)quinoline H->I J Chlorination (POCl₃, Reflux) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield of This compound Step1 Which step has low yield? Start->Step1 Identify the problematic step Step Step Issue Issue Solution Solution Issue_GouldJacobs Issue_GouldJacobs Step1->Issue_GouldJacobs Gould-Jacobs Issue_Chlorination Issue_Chlorination Step1->Issue_Chlorination Chlorination Step_GJ What is the main issue? Issue_GouldJacobs->Step_GJ Diagnose Step_Chlorination What is the main issue? Issue_Chlorination->Step_Chlorination Diagnose Issue_GJ_IncompleteCondensation Issue_GJ_IncompleteCondensation Step_GJ->Issue_GJ_IncompleteCondensation Incomplete Condensation Issue_GJ_IncompleteCyclization Issue_GJ_IncompleteCyclization Step_GJ->Issue_GJ_IncompleteCyclization Incomplete Cyclization Issue_GJ_TarFormation Issue_GJ_TarFormation Step_GJ->Issue_GJ_TarFormation Tar Formation Solution_GJ_Condensation Optimize condensation temperature (125°C) and time. Use high-purity reagents. Issue_GJ_IncompleteCondensation->Solution_GJ_Condensation Solution Solution_GJ_Cyclization Ensure cyclization temperature (250°C) is reached. Optimize time. Issue_GJ_IncompleteCyclization->Solution_GJ_Cyclization Solution Solution_GJ_Tar Control heating carefully to avoid overheating and prolonged reaction times. Issue_GJ_TarFormation->Solution_GJ_Tar Solution Issue_Chlorination_Incomplete Issue_Chlorination_Incomplete Step_Chlorination->Issue_Chlorination_Incomplete Incomplete Conversion Issue_Chlorination_Byproducts Issue_Chlorination_Byproducts Step_Chlorination->Issue_Chlorination_Byproducts Byproduct Formation Solution_Chlorination_Incomplete Use excess POCl₃, ensure anhydrous conditions, and optimize temperature and time (reflux, 2-4h). Issue_Chlorination_Incomplete->Solution_Chlorination_Incomplete Solution Solution_Chlorination_Byproducts Control reaction temperature and perform a careful, slow quench on ice. Issue_Chlorination_Byproducts->Solution_Chlorination_Byproducts Solution

Caption: Troubleshooting decision tree for low yield.

References

Purification of crude 4-Chloro-7-(trifluoromethyl)quinoline by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4-Chloro-7-(trifluoromethyl)quinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor resolution between the desired compound and impurities. - Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. - Improper Column Packing: The silica gel bed may have cracks, channels, or is not uniformly packed, leading to uneven solvent flow and band broadening.- Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product. - Reduce Sample Load: As a general guideline, use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations. - Repack the Column: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) - Mobile Phase is Too Polar: A high concentration of the more polar solvent (e.g., ethyl acetate) will cause the compound to move too quickly through the column.- Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10-15%.
Product Elutes Too Slowly or Not at All (Low Rf) - Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the compound through the silica gel. - Compound Degradation on Silica: The acidic nature of silica gel may cause decomposition of the quinoline derivative.- Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. - Check for Decomposition: Run a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is suspected, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.
Streaking or Tailing of the Product Band - Strong Interaction with Silica Gel: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the silica surface. - Sample Overloading: Too much sample has been loaded onto the column.- Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as 0.1-1% triethylamine, into your eluent to reduce interactions with the silica gel. - Decrease the Amount of Sample Loaded: Use a higher ratio of silica gel to crude product.
Low Yield of Purified Product - Incomplete Elution: The mobile phase may not have been polar enough to elute all of the product from the column. - Product Decomposition: The compound may be unstable on silica gel over the duration of the chromatography. - Co-elution with Impurities: The desired product may be eluting with impurities, leading to the discarding of mixed fractions.- Increase Polarity at the End of the Run: After the main product has eluted, flush the column with a more polar solvent to ensure all of the compound has been collected. - Minimize Time on Column: Use flash chromatography with applied pressure to speed up the separation process. - Optimize Separation: Refine the mobile phase composition to achieve better separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common mobile phase for quinoline derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on similar compounds, a starting point of 10% ethyl acetate in hexane is recommended.[1] This should be optimized using TLC to achieve an Rf value of approximately 0.25-0.35 for the target compound.

Q2: How can I determine the correct fractions to collect?

A2: The elution of your compound should be monitored by Thin Layer Chromatography (TLC). Collect fractions of a consistent volume and spot a small amount of each fraction on a TLC plate. Develop the plate in the same mobile phase used for the column and visualize the spots under a UV lamp (254 nm). Combine the fractions that contain only the pure desired product.

Q3: My compound appears to be degrading on the silica gel. What can I do?

A3: Quinoline derivatives can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try deactivating the silica gel by pre-flushing the packed column with your mobile phase containing 1-2% triethylamine. Alternatively, you could use a different stationary phase, such as neutral or basic alumina.

Q4: What is the best way to load my sample onto the column?

A4: For the best separation, dry loading is often recommended, especially if the crude product has low solubility in the mobile phase.[1][2] This involves dissolving your crude material in a suitable solvent (like dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: I am not getting good separation between my product and a close-running impurity. What should I do?

A5: If you have two compounds with very close Rf values, you can try using a less polar solvent system and running the column more slowly to improve resolution. A longer column may also provide better separation. If these methods are not effective, you may need to consider alternative purification techniques such as preparative HPLC or recrystallization.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound by flash column chromatography. These values are based on the purification of similar compounds and should be optimized for your specific experimental conditions.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 10-20% Ethyl Acetate in Hexane
Retention Factor (Rf) ~0.3 in 15% Ethyl Acetate/Hexane
Silica to Crude Ratio 50:1 (w/w)
Loading Method Dry Loading
Typical Yield 80-90%
Achievable Purity >98% (by HPLC)

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp (254 nm)

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare a suitable volume of the mobile phase. A starting composition of 10% ethyl acetate in hexane is recommended.

  • Optimize the mobile phase composition using TLC to achieve an Rf of ~0.25-0.35 for the desired product.

3. Column Packing:

  • Select an appropriately sized column for the amount of crude material.

  • Prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column and tap the sides gently to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the dissolved sample.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to begin the elution at a steady flow rate.

  • Begin collecting fractions as the solvent starts to elute from the column.

  • Monitor the collected fractions periodically using TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity using an appropriate analytical method (e.g., HPLC, NMR).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Mobile Phase) pack Pack Column (Silica Gel Slurry) tlc->pack Select Solvent load Dry Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity & Determine Yield evaporate->analyze

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 4-Chloro-7-(trifluoromethyl)quinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-(trifluoromethyl)quinoline. The following information addresses common side products and offers guidance on minimizing their formation and purifying the desired compounds.

Troubleshooting Guides & FAQs

This section is organized by reaction type to help you quickly identify and resolve issues encountered during your experiments.

Synthesis of this compound via Chlorination

The most common method for synthesizing this compound is the chlorination of 4-hydroxy-7-(trifluoromethyl)quinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

FAQ 1: My final product is contaminated with a significant amount of starting material, 4-hydroxy-7-(trifluoromethyl)quinoline. How can I improve the conversion?

Answer: Incomplete chlorination is a frequent issue. The presence of the starting material, 4-hydroxy-7-(trifluoromethyl)quinoline, as an impurity is the most common side product in this synthesis.

Troubleshooting:

  • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Chlorination of quinolones often requires heating at reflux for several hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent, such as POCl₃, can drive the reaction to completion.

  • Solvent: While the reaction can often be run neat in excess POCl₃, in some cases, the use of a high-boiling inert solvent might be beneficial.

  • Work-up Procedure: During the work-up, carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.[1]

Purification Protocol:

If the final product is contaminated with the starting material, a separation can be achieved by:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent. The desired 4-chloro product will remain in the organic layer, while the more acidic 4-hydroxy starting material can be extracted into an aqueous basic solution.

  • Column Chromatography: Silica gel chromatography can effectively separate the less polar this compound from the more polar 4-hydroxy-7-(trifluoromethyl)quinoline.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can also be used to purify the final product.[1]

Table 1: Physical Properties for Identification

CompoundMelting Point (°C)Appearance
This compound69-71Off-white solid
4-Hydroxy-7-(trifluoromethyl)quinoline>300Off-white powder
Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly with amines, to form 4-aminoquinoline derivatives.[1]

FAQ 2: I am observing the formation of 4-hydroxy-7-(trifluoromethyl)quinoline as a byproduct in my amination reaction. What is the cause and how can I prevent it?

Answer: The formation of 4-hydroxy-7-(trifluoromethyl)quinoline is due to the hydrolysis of the starting material. This occurs when water is present in the reaction mixture.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The use of anhydrous solvents is critical.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

  • Reaction Temperature: While heating is often necessary, excessively high temperatures for prolonged periods in the presence of trace water can promote hydrolysis.

FAQ 3: My reaction with a diamine is giving a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer: When using a nucleophile with multiple reactive sites, such as a diamine, the formation of a mixture of products is a common challenge.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. To favor mono-substitution, use an excess of the diamine. To favor di-substitution, use an excess of the this compound.

  • Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution. Lower temperatures and shorter reaction times may favor mono-substitution.

  • Stepwise Addition: For mono-substitution, consider a slow, dropwise addition of the this compound to a solution of the diamine.

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the desired amine (1.0-1.2 eq).[1]

  • A catalytic amount of acid (e.g., concentrated HCl) can be added to facilitate the reaction.[1]

  • Heat the reaction mixture to reflux and monitor by TLC.[1]

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[1]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination.

FAQ 4: In my Suzuki coupling reaction, I am observing a significant amount of 7-(trifluoromethyl)quinoline (hydrodehalogenation product) and a biphenyl-like compound (homocoupling product). How can I minimize these side products?

Answer: The formation of hydrodehalogenation and homocoupling products are common side reactions in palladium-catalyzed cross-couplings.

Troubleshooting Hydrodehalogenation:

  • Hydrogen Source: This side reaction is often caused by the presence of a hydrogen source in the reaction mixture. This can be from the solvent (e.g., alcohols), water, or the base. Using anhydrous and aprotic solvents can help.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Experiment with different bulky, electron-rich ligands.

Troubleshooting Homocoupling:

  • Oxygen: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere.

  • Base: The choice and quality of the base are crucial. Ensure the base is anhydrous and of high purity.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Table 2: Common Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Side Product NameChemical Structure (Example)Formation PathwayMitigation Strategy
Hydrodehalogenation 7-(Trifluoromethyl)quinolineReduction of the C-Cl bondUse anhydrous, aprotic solvents. Optimize the ligand and base.
Homocoupling (Suzuki) Biphenyl derivative (from boronic acid)Dimerization of the boronic acid, often promoted by oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Homocoupling (Buchwald) Diaryl- or dialkylamineDimerization of the amineOptimize catalyst, ligand, and base combination.

FAQ 5: My Buchwald-Hartwig amination is sluggish and gives a low yield. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination of aryl chlorides can be challenging and often requires careful optimization of the catalytic system.

Troubleshooting:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are often effective for coupling aryl chlorides.

  • Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

  • Temperature: These reactions often require elevated temperatures (80-110 °C).

Visualizations

Diagram 1: Common Reaction Pathways and Side Products

Reaction Pathways and Side Products of this compound A 4-Hydroxy-7-(trifluoromethyl)quinoline B This compound A->B POCl3 C 4-Amino-7-(trifluoromethyl)quinoline (SNAr Product) B->C R2NH (SNAr) D 4-Aryl-7-(trifluoromethyl)quinoline (Suzuki Product) B->D ArB(OH)2, Pd catalyst (Suzuki) E 4-Hydroxy-7-(trifluoromethyl)quinoline (Hydrolysis) B->E H2O F 7-(Trifluoromethyl)quinoline (Hydrodehalogenation) B->F [H] source D->F [H] source G Biaryl (Homocoupling) D->G O2

Caption: Key reactions and potential side products from this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield catalyst Check Catalyst System (Pd source + Ligand) start->catalyst base Evaluate Base (Strength and Purity) start->base conditions Optimize Reaction Conditions (Solvent, Temperature) start->conditions hydrodehalogenation Hydrodehalogenation Observed? catalyst->hydrodehalogenation stronger_base Use Stronger Base (e.g., NaOtBu) base->stronger_base anhydrous Ensure Anhydrous Conditions conditions->anhydrous increase_temp Increase Temperature conditions->increase_temp hydrodehalogenation->base No optimize_ligand Screen Different Ligands hydrodehalogenation->optimize_ligand Yes end Improved Yield optimize_ligand->end stronger_base->end anhydrous->end increase_temp->end

Caption: A decision-making workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.

References

Preventing decomposition of quinoline derivatives during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the purification of these compounds, with a focus on preventing decomposition.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is turning yellow/brown during purification. What is causing this discoloration?

A1: The yellow to brown discoloration of quinoline derivatives is a common sign of degradation.[1] This is often due to oxidation or photodegradation. The nitrogen-containing aromatic ring system can be susceptible to oxidation, especially when exposed to air and light for extended periods. Certain substituents on the quinoline ring can either enhance or mitigate this effect.

Q2: How can I minimize the oxidation of my quinoline derivative during purification?

A2: To minimize oxidation, it is crucial to limit the compound's exposure to oxygen. Key strategies include:

  • Working under an inert atmosphere: Purging your reaction and purification vessels with an inert gas like nitrogen or argon can displace oxygen.[2][3][4] This is particularly important when handling sensitive compounds.

  • Using degassed solvents: Solvents can contain dissolved oxygen which can contribute to degradation. Degassing solvents prior to use by methods such as sonication, sparging with an inert gas, or the freeze-pump-thaw technique is highly recommended.[5][6][7][8][9]

  • Adding antioxidants: In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) to the solvent can help prevent oxidation.[10][11][12]

Q3: My compound seems to be decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is a frequent issue with basic compounds like many quinoline derivatives. The slightly acidic nature of silica gel can lead to strong interactions, tailing of peaks, and in some cases, degradation.[13] To address this, you can:

  • Deactivate the silica gel: Add a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine (NEt₃) or a small amount of ammonia in methanol.[13][14][15][16] This neutralizes the acidic sites on the silica.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica.[14][17]

  • Minimize contact time: Perform flash chromatography to reduce the time the compound spends on the column.

Q4: Are there any general handling precautions I should take for light-sensitive quinoline derivatives?

A4: Yes, many quinoline derivatives are sensitive to light and can undergo photodegradation.[1][18][19] To prevent this:

  • Use amber glassware: Protect your compound from ambient light by using amber-colored flasks and vials.

  • Cover glassware with aluminum foil: As a simple and effective measure, wrap your chromatography column and collection tubes with aluminum foil.

  • Work in a dimly lit area: If possible, reduce the light intensity in your workspace during purification.

Q5: Can pH changes during workup and purification lead to decomposition?

A5: Yes, the stability of quinoline derivatives can be highly pH-dependent. Both strongly acidic and strongly basic conditions can lead to degradation, depending on the specific functional groups present on the quinoline core. It is advisable to perform small-scale stability tests at different pH values before proceeding with the full-scale purification. Neutralizing acidic or basic solutions promptly and avoiding prolonged exposure to harsh pH conditions is crucial.

Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter during the purification of quinoline derivatives.

Issue 1: Tailing or Streaking of Spots on TLC

This is a common problem when analyzing basic quinoline derivatives on standard silica gel TLC plates.

G start Tailing/Streaking on TLC q1 Is a basic modifier (e.g., NEt₃) in the mobile phase? start->q1 sol1 Add 0.1-2.0% triethylamine or 1-10% ammonia in methanol to the eluent. q1->sol1 No q2 Is the sample concentration too high? q1->q2 Yes sol1->q2 sol2 Dilute the sample and spot a smaller amount. q2->sol2 Yes q3 Does the tailing persist? q2->q3 No sol2->q3 sol3 Use an alternative stationary phase: - Alumina TLC plate - Reversed-phase TLC plate q3->sol3 Yes end Improved Spot Shape q3->end No sol3->end

Troubleshooting workflow for TLC issues.
Issue 2: Low Recovery or Decomposition During Column Chromatography

This guide helps to diagnose and solve problems related to product loss during column chromatography.

G start Low Recovery/Decomposition in Column q1 Are you using standard silica gel? start->q1 sol1 Add a basic modifier (e.g., 0.5% NEt₃) to the mobile phase. Consider deactivating silica gel before packing. q1->sol1 Yes q2 Is the compound light-sensitive? q1->q2 No sol1->q2 sol2 Wrap the column in aluminum foil. Work in a dimly lit environment. q2->sol2 Yes q3 Is the compound air-sensitive? q2->q3 No sol2->q3 sol3 Use degassed solvents. Run the column under a positive pressure of inert gas (N₂ or Ar). q3->sol3 Yes q4 Does the problem persist? q3->q4 No sol3->q4 sol4 Switch to an alternative stationary phase: - Neutral or basic alumina - Amine-functionalized silica - Reversed-phase silica (C18) q4->sol4 Yes end Improved Recovery and Purity q4->end No sol4->end

Troubleshooting workflow for column chromatography.

Data Presentation

The stability of quinoline derivatives is highly dependent on the specific compound and the experimental conditions. The following tables provide a summary of quantitative data to illustrate the impact of various factors on stability and purification efficiency.

Table 1: Impact of pH on the Photodegradation of Quinoline in Aqueous Solution

pHDegradation Efficiency (%) after UV Irradiation
4.091.5
7.085.0
9.078.0
Data synthesized from studies on the photocatalytic degradation of quinoline, which indicate that pH can influence the degradation rate.[1][18]

Table 2: Comparison of Purity and Yield for Different Quinoline Purification Techniques

Purification TechniqueStarting MaterialAchieved Purity (%)Yield (%)Reference
Steam & Vacuum DistillationCrude Quinoline from Skraup Synth.High (not specified)84-91[20]
Crystallization (Salt Formation)Crude Quinoline98-99 (multiple cycles)Not specified[20]
Column Chromatography (Silica)Crude reaction mixture>95 (typical)Variable[21][22]
Preparative HPLC (C18)Partially purified mixture>99Variable[20]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Light and Air-Sensitive Quinoline Derivative

This protocol outlines a procedure for the purification of a sensitive quinoline derivative using flash column chromatography with precautions to prevent decomposition.

G cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis prep1 Degas Solvents: Sparge with N₂ or Ar for 15-30 min. prep2 Prepare Mobile Phase: Add 0.5% NEt₃ to the eluent. prep1->prep2 prep3 Prepare Slurry: Mix silica gel with the initial mobile phase. prep2->prep3 pack1 Pour slurry into the column. prep3->pack1 pack2 Pack the column under N₂ pressure. pack1->pack2 pack3 Wrap the column in aluminum foil. pack2->pack3 load3 Carefully add the dry sample to the top of the column. load1 Dissolve crude product in minimal DCM. load2 Adsorb onto a small amount of silica gel (dry loading). load1->load2 load2->load3 elute1 Elute with a gradient of increasing polarity. load3->elute1 elute2 Maintain a positive N₂ pressure. elute1->elute2 elute3 Collect fractions in foil-wrapped tubes. elute2->elute3 analysis1 Analyze fractions by TLC. elute3->analysis1 analysis2 Combine pure fractions and evaporate solvent. analysis1->analysis2

Workflow for purification of a sensitive quinoline derivative.

Detailed Steps:

  • Solvent Preparation: Degas all solvents (e.g., hexanes, ethyl acetate, dichloromethane) by sparging with nitrogen or argon for 15-30 minutes. Prepare your mobile phase, incorporating 0.5% (v/v) triethylamine to neutralize the silica gel.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and use gentle nitrogen pressure to pack the column evenly. Ensure there are no cracks or air bubbles. Once packed, wrap the entire column with aluminum foil.

  • Sample Loading: Dissolve your crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase, maintaining a positive pressure of nitrogen. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions in test tubes that are wrapped in aluminum foil or stored in a covered rack to minimize light exposure.

  • Analysis: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Crystallization via Salt Formation

This method is effective for achieving high purity of basic quinoline derivatives.

Detailed Steps:

  • Dissolution: Dissolve the crude quinoline derivative in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Salt Formation: Slowly add a solution of an acid (e.g., hydrochloric acid in ethanol or phosphoric acid) to the stirred solution of the quinoline derivative. The corresponding salt should precipitate out of the solution.

  • Isolation of the Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system.

  • Liberation of the Free Base: Dissolve the purified salt in water and neutralize the solution by the slow addition of a base (e.g., sodium hydroxide or sodium carbonate solution) until the free base precipitates.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

References

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming low yields in the palladium-catalyzed amination of quinolines, a critical transformation in synthetic chemistry. The following resources are presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My palladium-catalyzed amination of a haloquinoline is resulting in a low or no yield. What are the most common culprits?

Low yields in the Buchwald-Hartwig amination of haloquinolines can be attributed to several factors. Systematically investigating the following aspects is a crucial first step in troubleshooting your reaction.

  • Catalyst Inactivation or Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be poisoned by the quinoline substrate itself. The nitrogen lone pair on the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2][3]

  • Inappropriate Ligand Selection: The choice of phosphine ligand is critical for a successful reaction. Bulky and electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination.[4]

  • Suboptimal Base: The strength and solubility of the base are crucial for both the deprotonation of the amine and the overall efficiency of the catalytic cycle.[4]

  • Incorrect Solvent Choice: The solvent's polarity and ability to solubilize the reagents and catalyst are important for reaction kinetics.[5]

  • Low Reaction Temperature: Many Buchwald-Hartwig aminations require elevated temperatures to proceed efficiently.[4]

  • Poor Substrate Reactivity: The nature and position of the halogen on the quinoline ring significantly impact reactivity. Aryl chlorides are generally less reactive than aryl bromides or iodides.[4][6]

Q2: How can I prevent catalyst deactivation when working with quinolines?

Catalyst poisoning by the quinoline nitrogen is a common challenge. Here are some strategies to mitigate this issue:

  • Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig series, can sterically shield the palladium center and prevent coordination with the quinoline nitrogen.[1]

  • Employ Pre-catalysts: Using palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.

  • Optimize Ligand-to-Metal Ratio: In some cases, a higher ligand-to-palladium ratio can help to prevent catalyst deactivation by ensuring the palladium center is sufficiently coordinated by the desired phosphine ligand.

Q3: What are the key considerations for selecting the right ligand, base, and solvent?

Optimizing these three components is critical for achieving high yields.

  • Ligand Selection: There is no universal ligand for all quinoline aminations. A screening of different ligands is often necessary. For electron-deficient heterocycles like quinolines, bulky and electron-rich phosphine ligands are generally preferred.[4] Common choices include Xantphos, DavePhos, and BINAP.[7]

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[8]

  • Solvent Selection: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[5] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Q4: My reaction starts but does not go to completion. What could be the reason?

A stalled reaction can be due to several factors:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the entire duration. Consider using a more robust pre-catalyst or increasing the catalyst loading.[4]

  • Product Inhibition: The aminated quinoline product can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[4] Changing the solvent to improve product solubility might help.[4]

  • Insufficient Base: Ensure that an adequate amount of base is present to drive the reaction to completion.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of palladium-catalyzed amination of quinolines.

Table 1: Amination of Dichloroquinolines with Adamantane-Containing Amines

EntryDichloroquinolineAmineLigandYield (%)
12,8-dichloroquinoline1aBINAP64
24,8-dichloroquinoline1aBINAP77
34,8-dichloroquinoline1aDavePhos75 (diamination)
44,7-dichloroquinoline1aBINAP52
54,7-dichloroquinoline1aDavePhos70 (diamination)

Reaction conditions: Pd₂(dba)₃ catalyst, NaOtBu base, dioxane solvent, reflux. Data adapted from a study on the amination of dichloroquinolines.[7]

Table 2: Effect of Ligand on the Amination of 6-bromo-2-chloroquinoline

EntryAmineLigandYield (%)
1MorpholineXantphos85
2PiperidineXantphos82
3PyrrolidineXantphos78

This table provides representative data for the selective amination of the 6-position of 6-bromo-2-chloroquinoline. A detailed study on this substrate highlighted the effectiveness of Xantphos for this transformation.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of 6-Bromoquinoline

This protocol can be adapted for other haloquinolines with appropriate optimization of reaction conditions.

Materials:

  • 6-Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add the 6-bromoquinoline and the desired amine to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated heating block or oil bath set to 90-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aminoquinoline product.[9]

Visualizations

The following diagrams illustrate key concepts in troubleshooting and understanding the palladium-catalyzed amination of quinolines.

Troubleshooting_Workflow start Low Yield in Quinoline Amination catalyst Check Catalyst System: - Active Pd(0) source? - Pre-catalyst used? - Inert atmosphere maintained? start->catalyst ligand Evaluate Ligand: - Bulky & electron-rich? - Screen different ligands (e.g., XPhos, DavePhos)? catalyst->ligand Catalyst OK success High Yield Achieved catalyst->success Issue Resolved base Assess Base: - Strength appropriate for substrate? - Completely dissolved? - Anhydrous? ligand->base Ligand OK ligand->success Issue Resolved solvent Verify Solvent: - Anhydrous & degassed? - Solubilizes all components? base->solvent Base OK base->success Issue Resolved temp Optimize Temperature: - Increase incrementally? solvent->temp Solvent OK solvent->success Issue Resolved poisoning Consider Catalyst Poisoning: - Use bulky ligand to shield Pd? - Increase ligand:Pd ratio? temp->poisoning Still Low Yield temp->success Issue Resolved poisoning->success Optimized Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]+X- AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

Managing solubility issues of 4-Chloro-7-(trifluoromethyl)quinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility issues of 4-Chloro-7-(trifluoromethyl)quinoline in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in organic solvents?

Currently, quantitative solubility data for this compound is limited in publicly available literature. The compound is known to be soluble in chloroform at a concentration of 25 mg/mL.[1][2] Generally, quinoline derivatives show good solubility in various organic solvents due to their aromatic and heterocyclic nature.[3] Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) are often suitable for dissolving quinoline derivatives.[3]

Q2: I am having trouble dissolving this compound. What should I do?

If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.

  • Gentle Heating: Gently warm the solution. However, be cautious as excessive heat may cause degradation.

  • Solvent Selection: If the compound remains insoluble, it may be necessary to switch to a different organic solvent. A protocol for testing solubility in various solvents is provided in the "Experimental Protocols" section.

Q3: My compound dissolves in the organic solvent, but precipitates when I dilute it into an aqueous solution for my experiment. How can I prevent this?

This is a common issue known as precipitation upon dilution. Here are some strategies to address it:

  • Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous medium. Try preparing serial dilutions to find a concentration that remains in solution.

  • Slow, Dropwise Addition: Add the stock solution in the organic solvent to the aqueous buffer slowly and drop-by-drop while vigorously stirring. This can prevent the compound from crashing out of solution.

  • Use of Co-solvents: In some cases, maintaining a small percentage of the organic solvent (e-g., DMSO) in the final aqueous solution can help maintain solubility. Be sure to include an appropriate vehicle control in your experiment.

Q4: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. The general steps involve accurately weighing the compound, dissolving it in a suitable organic solvent with the aid of vortexing and sonication, and ensuring the final solution is clear.

Q5: How should I store stock solutions of this compound?

To ensure the long-term stability of this compound stock solutions, it is recommended to:

  • Store at Low Temperatures: Store solutions at -20°C or -80°C.

  • Protect from Light: Use amber or opaque containers to protect the compound from light, which can cause degradation.[4]

  • Prevent Evaporation: Use vials with tight-fitting caps to prevent solvent evaporation.

  • Store under an Inert Atmosphere: For long-term storage, storing under an inert atmosphere like argon or nitrogen can prevent oxidation.[4]

  • Aliquot: Prepare small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Known Solubility of this compound

SolventTemperatureSolubility
ChloroformNot Specified25 mg/mL[1][2]

Table 2: User-Determined Solubility Data Template

Researchers can use the protocol provided below to determine the solubility of this compound in other organic solvents and populate a similar table for their records.

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)
DMSO
Ethanol
Methanol
Isopropanol
Acetonitrile

Experimental Protocols

Protocol 1: Determining the Equilibrium Solubility of this compound in an Organic Solvent

This protocol outlines a general method to determine the thermodynamic (equilibrium) solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C).

    • Agitate the sample for 24-48 hours to ensure equilibrium is reached.[3]

  • Separation of Undissolved Solid:

    • Centrifuge the sample at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.[3]

  • Quantification:

    • Prepare a calibration curve of known concentrations of this compound in the chosen solvent.

    • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and calibration standards using HPLC.

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Protocol 2: Preparation of a Stock Solution

Materials:

  • This compound

  • Chosen organic solvent (e.g., DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution:

    • Add the appropriate volume of the chosen organic solvent to achieve the desired concentration.

    • Vortex the mixture vigorously.

    • If the compound does not fully dissolve, sonicate the solution. Gentle warming can also be applied if necessary.

  • Inspection: Ensure the final solution is clear and free of any particulate matter.

  • Storage: Store the stock solution as recommended in the FAQ section.

Troubleshooting and Visualization

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues.

Problem: The compound is not dissolving in the chosen organic solvent.

Possible CauseSuggested Solution
Insufficient agitationIncrease vortexing or sonication time.
Low temperatureGently warm the solution while monitoring for any signs of degradation.
Solvent incompatibilityThe compound may have low solubility in the chosen solvent. Refer to Protocol 1 to test solubility in alternative solvents.

Problem: The compound precipitates out of solution upon dilution into an aqueous buffer.

Possible CauseSuggested Solution
Exceeded solubility limitLower the final concentration of the compound in the aqueous solution.
Rapid dilutionAdd the organic stock solution dropwise to the vigorously stirring aqueous buffer.
Buffer incompatibilityThe pH or ionic strength of the buffer may be affecting solubility. Consider using a different buffer system.

Diagrams

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil Agitate for 24-48h at constant temperature prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant sep1->sep2 quant2 Dilute sample sep2->quant2 quant1 Prepare calibration curve quant3 Analyze by HPLC quant1->quant3 quant2->quant3 quant4 Determine concentration quant3->quant4

Caption: Experimental workflow for determining compound solubility.

troubleshooting_workflow cluster_dissolution Initial Dissolution Problem cluster_precipitation Precipitation on Dilution start Solubility Issue Encountered q1 Compound won't dissolve in organic solvent? start->q1 q3 Precipitation in aqueous buffer? start->q3 No, initial dissolution is fine a1 Increase Sonication/Warming q1->a1 Yes q2 Still not dissolved? a1->q2 a2 Test alternative solvents (Protocol 1) q2->a2 Yes solution Problem Solved q2->solution No a2->solution a3 Lower final concentration q3->a3 Yes q4 Still precipitates? a3->q4 a4 Add stock solution dropwise with vigorous stirring q4->a4 Yes q4->solution No q5 Still precipitates? a4->q5 a5 Consider buffer compatibility q5->a5 Yes q5->solution No a5->solution

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of electron-deficient quinolines.

Troubleshooting Guide & FAQs

This section is designed to help you navigate the challenges of coupling electron-deficient quinolines, providing direct answers and actionable solutions to specific problems.

Problem 1: Low to No Product Yield

Low or nonexistent yields are a frequent challenge when working with electron-deficient haloquinolines. A systematic approach to troubleshooting is essential to pinpoint the cause.

Q1: My Suzuki coupling with a chloroquinoline is failing. What are the most critical factors to consider?

A1: Chloroquinolines are significantly less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2] To overcome this, several factors are critical:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Highly active catalyst systems are required, typically employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald ligands.[1][3] N-heterocyclic carbene (NHC) ligands can also be effective.[1] Pre-formed palladium precatalysts, like XPhos Pd G2 or G3, often provide better results by ensuring the efficient generation of the active Pd(0) species.[3]

  • Base Selection: A strong base is often necessary to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1]

  • Reaction Temperature: Higher temperatures, often in the range of 100-120 °C, are typically required to promote the difficult oxidative addition.[1][4] Microwave irradiation can also be a valuable tool to accelerate the reaction.[4]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1] To minimize this:

  • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable than boronic acids and less prone to protodeboronation.[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source.[1] Using anhydrous solvents and bases can reduce protodeboronation.

  • Milder Base: If possible with your substrate, a milder base like potassium fluoride (KF) can sometimes suppress this side reaction.[1]

  • Reaction Time: Minimize reaction time, as prolonged exposure to basic conditions can promote protodeboronation.

Q3: My reaction has stalled, and I see a lot of starting material remaining. What should I investigate?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to deactivation.[5] Using bulky ligands helps to shield the palladium center and can prevent this.[1]

  • Insufficient Temperature: The reaction may simply not be hot enough. Consider increasing the temperature or switching to a higher-boiling solvent.[1]

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder reaction rates.[1] Common solvents include 1,4-dioxane, THF, and DMF, often with water as a co-solvent.[1]

  • Reagent Quality: Verify the purity and activity of your palladium catalyst, ligand, and boronic acid. Phosphine ligands can be sensitive to air and should be handled under an inert atmosphere.

Problem 2: Formation of Side Products

Q4: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules. To prevent this:

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Q5: Dehalogenation of my haloquinoline is a major side product. How can I avoid this?

A5: Dehalogenation, the replacement of the halogen with a hydrogen, can be promoted by certain bases and solvents. Screening different bases and ensuring anhydrous conditions (if your protocol allows) may help to minimize this side reaction.

Data Presentation: Catalyst System Performance

The following tables summarize reaction conditions and yields for the Suzuki coupling of various haloquinolines, providing a comparative overview to guide your catalyst system selection.

Table 1: Suzuki Coupling of Bromoquinolines

EntryBromoquinolineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineArylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-Good
26-Bromoquinoline-8-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
34-BromoisoquinolineHeteroaryltrifluoroboratePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)THF/H₂O (1:1)651670-90

Table 2: Suzuki Coupling of Chloroquinolines

EntryChloroquinolineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2)DMF/H₂O (50:1)175 (MW)0.176-90
27-Chloro-6-azaindolePhenylboronic acidXPhos-Pd-G2 (2)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)120 (MW)0.592
31-Chloro-3,6-dimethoxyisoquinolineArylboronic acidPdCl₂(dppf) (2-5)-K₃PO₄ (2-3)Toluene11012-24Good
41-Chloro-3,6-dimethoxyisoquinolineArylboronic acidPd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)1,4-Dioxane100-12012-24Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.[1][6]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).[6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Chloroquinazoline

This protocol is adapted for a more challenging chloro-heterocycle and utilizes microwave heating.[4]

  • Reaction Setup: In a microwave process vial, combine the 4-chloroquinazoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), cesium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.12 equiv).[4]

  • Solvent Addition: Add a mixture of DMF and water (e.g., 50:1).

  • Reaction: Seal the vial and heat in a microwave reactor to 175 °C for 6 minutes.[4]

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to yield the final product.

Mandatory Visualizations

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (Haloquinoline) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Quinolone Suzuki Coupling check_reagents 1. Check Reagent Quality - Catalyst/Ligand Active? - Boronic Acid/Ester Pure? - Solvents Anhydrous/Degassed? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Temperature Sufficient? - Correct Stoichiometry? check_reagents->check_conditions catalyst_issue Suspect Catalyst/Ligand Issue check_conditions->catalyst_issue side_reactions Observe Side Products? catalyst_issue->side_reactions No optimize_catalyst Optimize Catalyst System: - Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) - Use a Pre-catalyst (e.g., G2/G3) - Increase Catalyst Loading catalyst_issue->optimize_catalyst Yes address_proto Protodeboronation: - Use Boronic Ester (Pinacol) - Use Milder Base (KF) - Ensure Anhydrous Conditions side_reactions->address_proto Yes address_homo Homocoupling: - Rigorously Degas Solvent - Maintain Inert Atmosphere side_reactions->address_homo Yes optimize_conditions Optimize Conditions: - Increase Temperature - Screen Different Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, THF, DMF) side_reactions->optimize_conditions No success Improved Yield optimize_catalyst->success address_proto->success address_homo->success optimize_conditions->success

Caption: A workflow for troubleshooting low yields in quinoline Suzuki coupling.

Catalyst_Components cluster_catalyst Active Catalyst Formation cluster_reaction Key Roles in Catalytic Cycle Pd_source Palladium Source (Precatalyst) e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 Active_Pd0 Active Pd(0)Lₙ Species Pd_source->Active_Pd0 Ligand Ligand (Bulky, Electron-Rich) e.g., XPhos, SPhos, P(t-Bu)₃ Ligand->Active_Pd0 Role_Ligand Ligand Role: - Stabilizes Pd(0) - Promotes Oxidative Addition - Facilitates Reductive Elimination Ligand->Role_Ligand Role_Pd Palladium Role: - Central catalytic atom - Cycles between Pd(0) and Pd(II) Active_Pd0->Role_Pd

Caption: Relationship between palladium source and ligand in forming the active catalyst.

References

Validation & Comparative

Comparative NMR Analysis of 4-Chloro-7-(trifluoromethyl)quinoline and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H and ¹³C NMR Spectral Features of 4-Chloro-7-(trifluoromethyl)quinoline

In the landscape of medicinal chemistry and drug development, this compound serves as a pivotal building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural features is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for its characterization. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, alongside related quinoline derivatives, to aid in spectral interpretation and structural verification.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group significantly influences the chemical shifts of the protons on the quinoline ring. The table below summarizes the predicted ¹H NMR data for this compound and the experimental data for its analogs.

Compound H-2 H-3 H-5 H-6 H-8 Solvent
This compound (Predicted)~8.8 ppm (d)~7.6 ppm (d)~8.3 ppm (d)~7.8 ppm (dd)~8.5 ppm (s)CDCl₃
4-Chloroquinoline8.82 ppm (d)7.47 ppm (d)8.16 ppm (d)7.74 ppm (ddd)8.07 ppm (dd)CDCl₃
7-(Trifluoromethyl)quinoline8.95 ppm (dd)7.45 ppm (dd)8.25 ppm (d)7.75 ppm (dd)8.40 ppm (s)CDCl₃

Note: Predicted values for this compound are estimations based on substituent effects observed in related compounds and should be confirmed with experimental data.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The positions of the carbon signals are influenced by the electronegativity of the substituents and their positions on the quinoline ring. The following table outlines the predicted ¹³C NMR chemical shifts for this compound and experimental values for its analogs.

Compound C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a CF₃ Solvent
This compound (Predicted)~151~122~143~125~128~125 (q)~132 (q)~124~149~123 (q)CDCl₃
4-Chloroquinoline151.8122.0142.9125.1129.9129.5126.9122.9149.3-CDCl₃
7-(Trifluoromethyl)quinoline150.1121.5136.2128.8129.1124.6 (q)131.5 (q)123.4148.8124.2 (q)CDCl₃

Note: Predicted values for this compound are estimations based on substituent effects observed in related compounds and should be confirmed with experimental data. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the CF₃ group.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-32

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound with the standard numbering system used for assigning NMR signals.

Caption: Structure of this compound with atom numbering.

A Comparative Analysis of Cytotoxicity: 7-Chloro vs. 7-Trifluoromethyl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic profiles of 7-chloroquinoline and 7-trifluoromethyl quinoline derivatives reveals nuanced structure-activity relationships, offering critical insights for the design of next-generation anticancer agents. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects. The substitution at the 7-position of the quinoline ring has been a focal point of structure-activity relationship (SAR) studies, with chloro (–Cl) and trifluoromethyl (–CF3) groups being of particular interest due to their electron-withdrawing properties. This comparison guide objectively examines the cytotoxic performance of derivatives bearing these two functional groups, supported by experimental data from in vitro studies.

Data Presentation: A Head-to-Head Look at Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and growth inhibition (GI50) values for various 7-chloro and 7-trifluoromethyl quinoline derivatives against a panel of human cancer cell lines. This quantitative data provides a direct comparison of their cytotoxic potency.

Compound Class Specific Derivative Cancer Cell Line IC50 / GI50 (µM) Reference
7-Chloroquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[1]
MCF-7 (Breast)>100[1]
4,7-dichloroquinolineP. falciparum (CQ-s)0.0067[2]
P. falciparum (CQ-r)0.0085[2]
Derivative 8MCF-7 (Breast)82.60 ± 0.57[3]
HCT-116 (Colon)27.19 ± 0.77[3]
Derivative 10MCF-7 (Breast)54.46 ± 2.40[3]
HCT-116 (Colon)46.36 ± 7.79[3]
7-Trifluoromethyl Quinoline N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)12.85[1]
MCF-7 (Breast)>100[1]
1-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazoneT. b. rhodesiense0.278 µg/ml[[“]]
T. cruzi0.85 µg/ml[[“]]
P. falciparum (K1)0.417 µg/ml[[“]]
N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}-7-(trifluoromethyl) quinolin-4-amine60 Human Tumor Cell Lines (Median GI50)1.95[[“]]

Key Observations:

A direct comparison of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives reveals that the 7-chloro analog (GI50 = 8.73 µM) is more potent than the 7-trifluoromethyl analog (GI50 = 12.85 µM) against the MDA-MB-468 breast cancer cell line.[1] However, both compounds were largely inactive against the MCF-7 breast cancer cell line.[1] It is important to note that the cytotoxic potential of these derivatives is highly dependent on the overall molecular structure, not just the substitution at the 7-position. For instance, other 7-trifluoromethyl quinoline derivatives have demonstrated potent, broad-spectrum antitumor activity, with a median GI50 of 1.95 µM across 60 human tumor cell lines.[[“]]

Experimental Protocols: Assessing Cell Viability

The cytotoxicity data presented in this guide were primarily obtained using standard in vitro cell viability assays, such as the MTT and MTS assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Detailed Methodology (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, MDA-MB-468) are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the complete growth medium. The final solvent concentration is kept below a non-toxic level (e.g., <0.5%).[5] The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.[3]

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).[5]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams have been generated.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Cancer Cell Culture (e.g., MCF-7, HCT-116) Seed Seed cells in 96-well plates Culture->Seed Treat Treat cells for 48-72 hours Seed->Treat Prepare Prepare serial dilutions of Quinoline Derivatives Prepare->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate for formazan crystal formation Add_MTT->Incubate Solubilize Add solubilization buffer Incubate->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate % cell viability and IC50 values Read->Calculate

Caption: Workflow of the MTT assay for determining IC50 values.

G cluster_0 Signaling Pathway Quinoline Quinoline Derivative Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) Quinoline->Receptor Inhibition Caspase Caspase Activation Quinoline->Caspase Induction PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for quinoline derivatives.

While the precise signaling pathways for many novel quinoline derivatives are still under investigation, quinoline-based compounds are known to exert their anticancer effects through various mechanisms. These can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and the modulation of key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[6]

References

Battling Resistance: A Comparative Guide to the Efficacy of 7-Substituted 4-Aminoquinolines Against Multi-Drug Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of 4-aminoquinoline derivatives, specifically those with substitutions at the 7-position of the quinoline ring, is demonstrating significant promise in overcoming multi-drug resistance in Plasmodium falciparum, the deadliest malaria parasite. This guide provides a comparative analysis of the performance of these compounds, supported by experimental data, to aid researchers and drug development professionals in the ongoing search for effective next-generation antimalarials.

The widespread resistance to chloroquine (CQ), a historically effective and affordable 4-aminoquinoline, has necessitated the development of novel analogues that can circumvent the parasite's resistance mechanisms. Research has increasingly focused on modifying the 4-aminoquinoline scaffold, with substitutions at the 7-position emerging as a particularly fruitful strategy. These modifications, ranging from simple halogens to more complex biaryl and diaryl ether moieties, have been shown to restore potent activity against chloroquine-resistant (CQR) strains of P. falciparum.

Comparative Efficacy of 7-Substituted 4-Aminoquinolines

The following tables summarize the in vitro efficacy of various 7-substituted 4-aminoquinoline analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a measure of a drug's potency; a lower IC50 value indicates a more potent compound. Cytotoxicity against mammalian cell lines is also presented to provide an initial assessment of selectivity.

Table 1: In Vitro Activity of 7-Halo and 7-Trifluoromethyl Analogues

Compound/Substituent at 7-positionSide ChainP. falciparum StrainIC50 (nM)Reference
Chloroquine (7-Cl)-HNCHMe(CH2)3NEt2Susceptible3-12[1][2]
Chloroquine (7-Cl)-HNCHMe(CH2)3NEt2Resistant18-500+[1][2]
7-Iodo-HN(CH2)2NEt2, -HN(CH2)3NEt2Susceptible & Resistant3-12[1][2]
7-Bromo-HN(CH2)2NEt2, -HN(CH2)3NEt2Susceptible & Resistant3-12[1][2]
7-FluoroVarious diaminoalkaneSusceptible15-50[1][2]
7-FluoroVarious diaminoalkaneResistant18-500[1][2]
7-TrifluoromethylVarious diaminoalkaneSusceptible15-50[1][2]
7-TrifluoromethylVarious diaminoalkaneResistant18-500[1][2]
7-MethoxyVarious diaminoalkaneSusceptible17-150[1][2]
7-MethoxyVarious diaminoalkaneResistant90-3000[1][2]

Table 2: In Vitro Activity of Novel 4-Aminoquinoline Derivatives

CompoundP. falciparum StrainIC50 (nM)Cytotoxicity (HepG2) EC50 (µM)Reference
TDR 58845W2 (CQR)5.52 - 89.8Not Reported[3]
TDR 58846W2 (CQR)5.52 - 89.8Not Reported[3]
Biaryl Analogue 3{1,4,1}K1 (CQR)20>100-fold selectivity[4]
Biaryl Analogue 3{1,7,4}K1 (CQR)31>100-fold selectivity[4]
Diaryl Ether Analogue3D7 (CQS) & K1 (CQR)<50 (some compounds)3-15[4]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the evaluation of these compounds.

In Vitro Antiplasmodial Activity Assay
  • Parasite Strains: P. falciparum strains, including chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2, Dd2) lines, are used.

  • Culture Conditions: Parasites are cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX.

  • Drug Susceptibility Testing: A standard SYBR Green I-based fluorescence assay is commonly employed.

    • Asynchronous parasite cultures with a parasitemia of approximately 0.5-1% are incubated in 96-well plates.

    • The compounds are serially diluted and added to the plates.

    • Plates are incubated for 72 hours under the standard culture conditions.

    • After incubation, the plates are frozen to lyse the red blood cells.

    • SYBR Green I lysis buffer is added, and the plates are incubated in the dark.

    • Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • The fluorescence data is analyzed to determine the 50% inhibitory concentration (IC50) by fitting the dose-response curves using non-linear regression. All experiments are typically performed in triplicate.[4]

Cytotoxicity Assay
  • Cell Lines: Mammalian cell lines, such as HepG2 (human liver carcinoma), are used to assess cytotoxicity.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the cells.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

    • Cell viability is assessed using a colorimetric assay, such as the MTT or resazurin reduction assay.

    • The 50% effective concentration (EC50) is determined from the dose-response curves.[4]

Visualizing Synthesis and Mechanism

The following diagrams illustrate a generalized synthetic workflow for creating 7-substituted 4-aminoquinolines and the proposed mechanism of action for this class of antimalarials.

Synthesis_Workflow Generalized Synthetic Workflow for 7-Substituted 4-Aminoquinolines cluster_synthesis Synthesis of Key Intermediate cluster_diversification Diversification at 7-Position cluster_final_step Final Product Assembly 3-bromoaniline 3-bromoaniline enamine_5 Enamine Intermediate 3-bromoaniline->enamine_5 + Meldrum's acid & trimethyl orthoformate Meldrum's_acid Meldrum's_acid 7-bromo-4-chloroquinoline 7-bromo-4-chloroquinoline (Key Intermediate) enamine_5->7-bromo-4-chloroquinoline Cyclization & Chlorination Coupling_Reactions Metal-Assisted Coupling (Ullmann, Suzuki, Negishi) 7-bromo-4-chloroquinoline->Coupling_Reactions 7-substituted-4-chloroquinoline 7-Substituted-4-chloroquinoline Coupling_Reactions->7-substituted-4-chloroquinoline Building_Blocks Phenols, Boronic Acids, Alkyl/Benzyl Zinc Halides Building_Blocks->Coupling_Reactions Final_Compound 7-Substituted 4-Aminoquinoline 7-substituted-4-chloroquinoline->Final_Compound + Side Chain Amine Side_Chain_Amine Basic Amine Side Chain Side_Chain_Amine->Final_Compound

Caption: A generalized synthetic route for 7-substituted 4-aminoquinolines.

Mechanism_of_Action Proposed Mechanism of Action of 4-Aminoquinolines cluster_parasite P. falciparum cluster_drug_action Drug Action RBC Infected Red Blood Cell Hemoglobin Hemoglobin RBC->Hemoglobin Ingestion Parasite_DV Digestive Vacuole (Acidic) Heme Toxic Free Heme Hemoglobin->Heme Digestion Detoxification Heme Polymerization Heme->Detoxification Lysis Parasite Lysis Heme->Lysis Accumulation leads to Heme_AQ_Complex Heme-AQ Complex Heme->Heme_AQ_Complex Hemozoin Non-toxic Hemozoin (Heme Crystal) Detoxification->Hemozoin AQ 4-Aminoquinoline (AQ) AQ_Accumulation AQ Accumulates (Protonated) AQ->AQ_Accumulation Enters DV AQ_Accumulation->Heme_AQ_Complex Heme_AQ_Complex->Detoxification Inhibits

Caption: Proposed mechanism of action for 4-aminoquinolines in the parasite's digestive vacuole.

Conclusion and Future Directions

The data presented herein strongly suggest that the 7-position of the 4-aminoquinoline scaffold is a critical site for modification to combat chloroquine resistance. Biaryl and certain halogen substitutions have demonstrated particular promise, restoring potent nanomolar activity against multi-drug resistant strains of P. falciparum. The continued exploration of structure-activity relationships, particularly focusing on the interplay between the 7-position substituent and the 4-position side chain, is essential. Future research should also prioritize in vivo efficacy studies and comprehensive toxicological profiling to identify lead candidates for further development. These efforts are crucial in the global fight against malaria and the urgent need for new, effective, and accessible treatments.

References

In-vitro Anticancer Profile of Novel 4-Aminoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, 4-aminoquinoline derivatives have emerged as a promising class of compounds, demonstrating significant in-vitro anticancer activity across a range of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic and mechanistic properties of several novel 4-aminoquinoline derivatives, supported by experimental data and detailed protocols.

Comparative Anticancer Activity

The in-vitro cytotoxic activity of novel 4-aminoquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, key indicators of a compound's potency, are summarized below.

4-Aminoquinoline Derivatives Against Breast Cancer Cell Lines

A series of 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-468. Notably, the substitution pattern on the quinoline ring and the nature of the amino side chain play a crucial role in determining the anticancer potency.

CompoundCancer Cell LineGI50 (µM)[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35 - 8.73
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22
Chloroquine (Reference)MDA-MB-468> 13.72
Amodiaquine (Reference)MDA-MB-468> 13.72

Table 1: Comparative GI50 values of selected 4-aminoquinoline derivatives against human breast cancer cell lines.[1]

4-Anilinoquinolinylchalcone Derivatives Against Breast and Liver Cancer Cell Lines

A novel series of 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against human liver (Huh-7) and breast (MDA-MB-231) cancer cell lines. These compounds generally exhibited potent cytotoxicity against cancer cells with minimal effect on normal lung cells (MRC-5).[2][3]

CompoundCancer Cell LineIC50 (µM)[2]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-2310.11
Compound 4dMDA-MB-2310.18
Compound 4eMDA-MB-231< 2.03
Lapatinib (Reference)Huh-72.11 - 4.85

Table 2: IC50 values of 4-anilinoquinolinylchalcone derivatives against human cancer cell lines.[2]

Experimental Protocols

Standardized in-vitro assays are crucial for the reliable evaluation of the anticancer properties of novel compounds. Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Processes and Signaling Pathways

To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In-vitro Anticancer Activity Workflow A Cancer Cell Culture B Compound Treatment (4-Aminoquinoline Derivatives) A->B C Incubation (e.g., 48-72h) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Data Analysis (IC50/GI50 Determination) D->G E->G F->G

Experimental workflow for in-vitro anticancer evaluation.

Certain 4-aminoquinoline derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][10][11]

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoquinoline 4-Aminoquinoline Derivatives Aminoquinoline->PI3K inhibits? Aminoquinoline->Akt inhibits?

Potential targeting of the PI3K/Akt/mTOR pathway.

Conclusion

Novel 4-aminoquinoline derivatives represent a promising avenue for the development of new anticancer therapies. The data presented herein highlights their potent in-vitro activity against various cancer cell lines. Further investigation into their mechanisms of action, including their effects on critical signaling pathways, will be crucial for their clinical translation. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging anticancer compounds.

References

The Tale of Two Fluorines: A Comparative Guide to -CF3 and -OCF3 Substituents in Quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. This guide provides an objective comparison of their effects on the bioactivity of the quinoline scaffold, a privileged structure in drug discovery, supported by experimental data and detailed protocols.

The introduction of -CF3 and -OCF3 groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, thereby modulating its biological activity. While both groups are strongly electron-withdrawing, their steric and electronic profiles differ, leading to distinct impacts on the overall performance of a drug candidate.

Physicochemical Properties at a Glance

The trifluoromethyl group is known to enhance metabolic stability due to the strength of the C-F bond.[1] It is also highly lipophilic, which can improve membrane permeability. The trifluoromethoxy group is even more lipophilic than the -CF3 group and is often considered a bioisostere for larger alkyl or halogen groups.[1] These properties are critical in determining the pharmacokinetic and pharmacodynamic profile of a quinoline-based drug.

Comparative Bioactivity: A Case Study on Heterocyclic Scaffolds

Direct comparative studies on identical quinoline backbones are scarce in publicly available literature. However, a study on indole inhibitors of the AAA ATPase p97 provides a valuable side-by-side comparison of the bioisosteric effects of -CF3 and -OCF3 on a related heterocyclic system. This data offers crucial insights into how these two groups can differentially modulate biological activity.

In this study, various substituents were placed at the C-5 position of a phenyl indole core, and their inhibitory activity against p97 was measured. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

SubstituentIC50 (µM) against p97 ATPase[2]
-CF3 4.4 ± 0.9
-OCF3 3.8 ± 0.8
-NO20.05 ± 0.04
-CH30.24 ± 0.11
-OCH30.71 ± 0.22

The data reveals that for this particular scaffold and target, the -OCF3 substituted compound (IC50 = 3.8 ± 0.8 µM) was slightly more potent than the -CF3 analogue (IC50 = 4.4 ± 0.9 µM).[2] This suggests that the nuanced electronic and steric differences between the two groups can translate into measurable differences in biological activity.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

p97 AAA ATPase ADP-Glo™ Kinase Assay

This assay quantifies the activity of the p97 ATPase by measuring the amount of ADP produced in the enzymatic reaction.

  • Kinase Reaction: The p97 enzyme is incubated with the test compound (e.g., -CF3 or -OCF3 substituted quinoline) and ATP in a reaction buffer.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the first step into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal, which is proportional to the initial p97 ATPase activity. The IC50 value is determined by measuring the luminescence at various concentrations of the inhibitor.[1][3][4][5][6]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][7][8][9]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.[2][7][8][9]

Apoptosis Induction (Caspase-Glo® 3/7) Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Reagent Addition: A single Caspase-Glo® 3/7 Reagent is added to each well. This reagent lyses the cells and contains a pro-luminescent substrate for caspases 3 and 7.[10][11][12][13][14]

  • Signal Generation: If caspases 3 and 7 are active, they cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal.

  • Luminescence Measurement: The luminescent signal is measured with a luminometer and is directly proportional to the amount of caspase 3/7 activity.[10][11][12][13][14]

Visualizing the Workflow and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Bioactivity Evaluation cluster_data Data Analysis Quinoline_CF3 Quinoline-CF3 Analogs p97_Assay p97 ATPase Assay Quinoline_CF3->p97_Assay MTT_Assay Cell Viability (MTT) Assay Quinoline_CF3->MTT_Assay Caspase_Assay Apoptosis (Caspase-Glo) Assay Quinoline_CF3->Caspase_Assay Quinoline_OCF3 Quinoline-OCF3 Analogs Quinoline_OCF3->p97_Assay Quinoline_OCF3->MTT_Assay Quinoline_OCF3->Caspase_Assay IC50_Determination IC50 Determination p97_Assay->IC50_Determination MTT_Assay->IC50_Determination Caspase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

A typical workflow for comparing the bioactivity of substituted quinoline analogs.

Apoptosis_Signaling_Pathway Drug Quinoline Derivative (-CF3 or -OCF3) Target Cellular Target (e.g., p97 ATPase) Drug->Target Inhibition Stress Cellular Stress Target->Stress Mitochondria Mitochondria Stress->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates

A simplified signaling pathway for drug-induced apoptosis.

Conclusion

The choice between a -CF3 and an -OCF3 substituent on a quinoline scaffold is a nuanced decision that can have significant consequences for the bioactivity of the resulting compound. While both groups can enhance desirable drug-like properties, their subtle differences in electronics and sterics can lead to variations in target engagement and overall efficacy. The provided case study on indole inhibitors highlights the importance of synthesizing and testing both analogues to fully explore the structure-activity relationship and identify the optimal substituent for a given biological target. This guide serves as a foundational resource for researchers aiming to harness the power of these unique fluorine-containing groups in the design of novel quinoline-based therapeutics.

References

A Comparative Guide to Purity Analysis of Synthesized 4-Chloro-7-(trifluoromethyl)quinoline by UPLC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) for the purity analysis of synthesized 4-Chloro-7-(trifluoromethyl)quinoline against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of the most suitable method for purity assessment in a drug development context.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a high-performance UPLC/MS method for the purity analysis of this compound and compares it with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

UPLC/MS: The Superior Technique for Purity Analysis

UPLC, an evolution of HPLC, utilizes columns with sub-2 µm stationary phase particles, operating at higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[2][3] When coupled with a mass spectrometer, UPLC provides not only retention time data but also mass-to-charge ratio information, enabling definitive peak identification and characterization of impurities.

Advantages of UPLC/MS for this compound Analysis:
  • High Throughput: Drastically reduced run times increase sample throughput, which is crucial in a drug development environment.[4]

  • Enhanced Resolution: Superior separation of the main compound from closely related impurities.[3]

  • Increased Sensitivity: The ability to detect and quantify trace-level impurities.[3]

  • Definitive Identification: Mass spectrometry provides molecular weight information, aiding in the confident identification of known and unknown impurities.

Comparison of Analytical Methods

The choice of analytical technique for purity determination is contingent on the physicochemical properties of the analyte and its potential impurities, as well as the required sensitivity and accuracy.[5]

ParameterUPLC/MSHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[5]
Applicability Wide range of non-volatile and thermally labile compounds.Wide range of non-volatile compounds with a UV chromophore.Thermally stable and volatile compounds.[5]
Analysis Time ~ 5-10 minutes~ 20-40 minutes~ 15-30 minutes
Resolution Very HighGoodHigh
Sensitivity Very High (ng to pg level)Moderate (µg to ng level)High (pg to fg level)
Identification High (based on retention time and mass-to-charge ratio)Moderate (based on retention time and UV spectrum)High (based on retention time and mass fragmentation pattern)
Key Advantages Fast, high resolution, high sensitivity, definitive identification.Robust, widely available, cost-effective.Excellent for volatile impurities and residual solvents.[5]
Key Disadvantages Higher initial instrument cost, potential for matrix effects.Lower sensitivity and resolution compared to UPLC, limited identification capabilities.Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5]

Experimental Protocols

UPLC/MS Method for Purity Analysis of this compound

This hypothetical method is designed for the rapid and sensitive purity analysis of this compound, allowing for the detection of potential impurities from its synthesis.

Instrumentation:

  • Waters ACQUITY UPLC System or equivalent

  • Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer with electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10-90% B

    • 4.0-4.5 min: 90% B

    • 4.5-4.6 min: 90-10% B

    • 4.6-5.0 min: 10% B

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • Sample Concentration: 100 µg/mL in Acetonitrile

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • Scan Range: m/z 100-500

Potential Impurities to Monitor: Based on a plausible synthetic route, the following impurities could be present:

  • 3-(Trifluoromethyl)aniline (Starting Material): C₇H₆F₃N, MW: 161.12

  • 4-Hydroxy-7-(trifluoromethyl)quinoline (Intermediate): C₁₀H₆F₃NO, MW: 229.16

Alternative Method: GC-MS

This method is suitable for the analysis of volatile impurities and residual solvents.

Instrumentation:

  • Agilent 7890B GC with 5977A MSD or equivalent

Chromatographic Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 min

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC/MS Analysis cluster_data Data Processing prep Dissolve Synthesized This compound in Acetonitrile (100 µg/mL) filter Filter through 0.22 µm Syringe Filter prep->filter uplc Inject 1 µL into UPLC System filter->uplc separation Chromatographic Separation (ACQUITY BEH C18) uplc->separation detection Mass Detection (ESI+) separation->detection integration Peak Integration and Identification detection->integration quantification Purity Calculation (% Area) integration->quantification purity_analysis_logic cluster_methods Analytical Methods start Synthesized Product sample_prep Sample Preparation start->sample_prep uplc_ms UPLC/MS sample_prep->uplc_ms hplc_uv HPLC-UV sample_prep->hplc_uv gc_ms GC-MS sample_prep->gc_ms data_analysis Data Analysis & Interpretation uplc_ms->data_analysis hplc_uv->data_analysis gc_ms->data_analysis purity_report Purity Report Generation data_analysis->purity_report

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-7-(trifluoromethyl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Chloro-7-(trifluoromethyl)quinoline, a halogenated heterocyclic compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Core Principle: Treat as Hazardous Waste

This compound and materials contaminated with it must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]

Procedural Steps for Safe Disposal

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is required.---

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure proper disposal.

  • Solid Waste:

    • Carefully place any solid this compound and contaminated disposable items (e.g., gloves, pipette tips, weighing paper) directly into a clearly labeled, sealable hazardous waste container.[3]

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated, leak-proof, and sealable liquid hazardous waste container.[3] The container must be compatible with the solvent used.

  • Contaminated Labware:

    • Disposable items that are contaminated should be collected in a separate, sealed bag or container.[3]

3. Labeling and Storage: Accurate labeling and safe storage of hazardous waste are critical for regulatory compliance and safety.

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[3] For liquid waste, also list all components of the solution with their approximate percentages.

  • Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3]

  • Ensure the container has a secure, tight-fitting lid and is kept closed when not in use.[2][6]

  • Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[3]

4. Final Disposal: The final disposal of this compound must be handled by a licensed and approved hazardous waste program.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]

  • Provide them with a full inventory of the waste you have collected.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generation (Solid, Liquid, Contaminated Debris) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_container Collect Solid Waste in Labeled Container segregate->solid_container liquid_container Collect Liquid Waste in Labeled Container segregate->liquid_container labeling Label Container: 'Hazardous Waste' + Chemical Name solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact pickup Arrange for Waste Pickup ehs_contact->pickup final_disposal Final Disposal (Incineration or Chemical Destruction) pickup->final_disposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, ensure the area is well-ventilated and restrict access.[7] For liquid spills, use an inert absorbent material to contain the spill.[7] Collect all contaminated materials and dispose of them as hazardous waste.

Disclaimer: This guide is based on available safety data for this compound and similar compounds. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and to comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-7-(trifluoromethyl)quinoline. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a halogenated aromatic compound that presents several hazards. It is classified as a skin, eye, and respiratory irritant.[1] All personnel handling this compound must be thoroughly familiar with its properties and the associated risks.

Table 1: Physicochemical and Hazard Information for this compound

PropertyValue
CAS Number 346-55-4[2]
Molecular Formula C₁₀H₅ClF₃N[2]
Molecular Weight 231.60 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 69-71 °C[2]
Boiling Point 265.5 ± 35.0 °C at 760 mmHg[2]
Solubility Soluble in chloroform (25 mg/mL)[2]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Signal Word Warning

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact. For extended contact or direct handling, consider heavier-duty gloves such as Viton™ or a combination of a heavier nitrile glove over a Silver Shield/Norfoil glove.[3]Protects against skin irritation and absorption. Nitrile gloves offer good resistance to a range of chemicals and visibly tear upon puncture.[3] Butyl rubber gloves are not recommended for halogenated hydrocarbons.[4]
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.Protects against serious eye irritation from dust particles or splashes.
Respiratory Protection For handling small quantities in a certified chemical fume hood, a respirator may not be required. If weighing or transferring outside of a fume hood, or if dust is generated, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black color code) and a P100 particulate filter (magenta color code) is required.[5][6][7]Protects against respiratory irritation from inhaling fine powder. The combination cartridge provides protection against both organic vapors and fine particulates.
Protective Clothing A lab coat must be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended.Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes must be worn in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is essential to minimize exposure and prevent contamination.

Experimental Protocol: Weighing and Transferring Solid this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, and receiving vessel.

    • Don all required PPE as specified in Table 2.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated spatula for this chemical.

    • Carefully transfer the desired amount of the solid onto the weighing paper or boat on the analytical balance.

    • Avoid creating dust by handling the powder gently.

  • Transfer:

    • Carefully transfer the weighed solid into the receiving vessel.

    • If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined below.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) in the fume hood.

Experimental Protocol: Dissolving Solid this compound

  • Preparation:

    • Ensure all equipment (e.g., flask, stir bar, solvent) is assembled in the chemical fume hood.

    • Don all required PPE.

  • Dissolution:

    • Add the weighed this compound to the flask.

    • Slowly add the desired solvent (e.g., chloroform) to the flask.

    • If necessary, stir the mixture using a magnetic stir plate until the solid is fully dissolved.

    • Keep the container closed as much as possible during the dissolution process.

Disposal Plan

Proper disposal of waste containing this compound is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be a sealable, chemically resistant plastic bag or drum.

    • Label the container as "Halogenated Organic Solid Waste" and list "this compound" as a constituent.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent from cleaning) in a dedicated, sealable, and chemically resistant container (e.g., a high-density polyethylene or glass bottle).

    • Do not mix with non-halogenated waste.[1][8]

    • Label the container as "Halogenated Organic Liquid Waste" and list all chemical constituents, including "this compound" and their approximate concentrations.

Storage of Waste:

  • Store all waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from incompatible materials.

Emergency Procedures

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.

  • PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material.

  • Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container. For liquid spills, use an absorbent pad to soak up the material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow and Logical Relationships

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep 1. Review SDS and SOP PPE 2. Don Appropriate PPE Prep->PPE FumeHood 3. Verify Fume Hood Function PPE->FumeHood Weigh 4. Weigh Solid FumeHood->Weigh Transfer 5. Transfer Solid Weigh->Transfer Dissolve 6. Dissolve in Solvent Transfer->Dissolve Decon 7. Decontaminate Equipment Dissolve->Decon Waste 8. Segregate Halogenated Waste Decon->Waste Store 9. Store Waste Properly Waste->Store Spill Spill Response FirstAid First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.